molecular formula C11H12Cl2N2O5 B12403543 Chloramphenicol-d4

Chloramphenicol-d4

Cat. No.: B12403543
M. Wt: 327.15 g/mol
InChI Key: WIIZWVCIJKGZOK-IZZVYTBLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramphenicol-d4 is a useful research compound. Its molecular formula is C11H12Cl2N2O5 and its molecular weight is 327.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

327.15 g/mol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D

InChI Key

WIIZWVCIJKGZOK-IZZVYTBLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chloramphenicol-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Chloramphenicol-d4

Introduction

Chloramphenicol is a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae in 1947.[1][2] While now primarily produced synthetically[2][3][4], it remains a crucial medication for treating serious and life-threatening infections where other antibiotics are ineffective.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[5][6][7]

This compound is a deuterated analog of Chloramphenicol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This stable isotope-labeled version serves as an invaluable internal standard for analytical and research purposes, particularly in pharmacokinetic studies and for quantification in complex matrices using mass spectrometry.[8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure

The systematic chemical name for this compound is 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide .[9][10] The structure consists of a p-nitrophenyl group substituted with four deuterium atoms, connected to a propanediol backbone. An amide bond links this backbone to a dichloroacetyl group.[2][11] Of the four possible stereoisomers, only the D-threo-(1R,2R) configuration possesses significant biological activity.[2]

Key Structural Features:

  • Deuterated Nitrophenyl Ring : The four deuterium atoms are located on the aromatic ring, which increases the molecular weight and allows it to be distinguished from the unlabeled compound in mass spectrometry.

  • Chiral Centers : The structure contains two chiral centers at the C1 and C2 positions of the propanediol chain, leading to its specific stereochemistry.

  • Functional Groups : It contains two hydroxyl groups, an amide linkage, a nitro group, and two chlorine atoms, all contributing to its chemical properties and biological activity.[2][11]

Chemical and Physical Properties

The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to its non-labeled counterpart. The physical and chemical properties are otherwise very similar. The quantitative data for both compounds are summarized below for comparison.

PropertyThis compoundChloramphenicol
Molecular Formula C₁₁H₈D₄Cl₂N₂O₅[8][9]C₁₁H₁₂Cl₂N₂O₅[2][12]
Molecular Weight 327.15 g/mol [8][9]323.13 g/mol [2][13]
CAS Number Not Available (NA)[9]56-75-7[2][12]
Appearance White to yellowish-white crystalline powder[11][14][15]White to greyish-white or yellowish-white crystalline powder or needles[2][14]
Melting Point Not specified, but expected to be similar to Chloramphenicol150-153 °C[12][13]
Boiling Point Not specified, but expected to be similar to Chloramphenicol645 °C[13]
Solubility Not specified, but expected to be similar to ChloramphenicolSlightly soluble in water (2.5 mg/mL); very soluble in methanol, ethanol, and acetone[11][14][15]

Mechanism of Action

Chloramphenicol is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1][5][7] The core mechanism involves the targeted inhibition of protein synthesis in bacteria.[1][6][16]

  • Cellular Entry : Being highly lipid-soluble, Chloramphenicol readily diffuses across the bacterial cell membrane.[1][5]

  • Ribosome Binding : Inside the bacterium, it reversibly binds to the 50S subunit of the bacterial ribosome.[6][7][16] Specifically, it interacts with the A2451 and A2452 residues of the 23S rRNA component.[1]

  • Inhibition of Peptidyl Transferase : This binding action blocks the peptidyl transferase enzyme, which is critical for the formation of peptide bonds between amino acids.[1][14][16]

  • Protein Synthesis Arrest : By preventing peptide bond formation, Chloramphenicol halts the elongation of the polypeptide chain, effectively stopping protein synthesis and arresting bacterial growth.[5][16]

G cluster_cell Bacterial Cell CAP This compound Ribosome 50S Ribosomal Subunit CAP->Ribosome Binds to Peptidyl Peptidyl Transferase (Enzyme) CAP->Peptidyl Inhibits Ribosome->Peptidyl Contains Protein Protein Chain Elongation Peptidyl->Protein Catalyzes Growth Bacterial Growth Arrested Protein->Growth Leads to (when inhibited) Outside External Environment Outside->CAP Diffuses into cell

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Chemical Synthesis

Chloramphenicol is produced synthetically, and its deuterated analog would be synthesized using similar methods but with deuterated starting materials. One common synthetic pathway begins with 4-nitroacetophenone.[3] A resolution step is required to separate the biologically active D-threo stereoisomer from the other isomers.[3][4]

G Start p-Nitroacetophenone (Deuterated for d4 synthesis) Step1 Bromination & Amination Start->Step1 Step2 Acetylation & Hydroxymethylation Step1->Step2 Step3 Carbonyl Reduction Step2->Step3 Step4 Hydrolysis & Chiral Resolution Step3->Step4 Step5 Acylation with Dichloroacetate Step4->Step5 End This compound (D-threo isomer) Step5->End

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Characterization: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the detection and quantification of Chloramphenicol and its deuterated analogs in various samples.[17] this compound is the ideal internal standard for this analysis.

Methodology Outline:

  • Sample Preparation : The sample (e.g., plasma, tissue) is homogenized and subjected to extraction, often using liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and the internal standard.

  • Chromatographic Separation : The extract is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate Chloramphenicol from other matrix components based on polarity.[17] Chiral chromatography can be employed to separate the different stereoisomers.[17]

  • Ionization : The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in negative mode.

  • Mass Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound (e.g., m/z 326) is selected and fragmented.

  • Detection : Specific product ions resulting from the fragmentation are monitored. The ratio of the analyte signal to the internal standard (this compound) signal is used for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract LC LC Separation (e.g., C18 column) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 MS2 Fragmentation (Q2) MS1->MS2 MS3 Product Ion Detection (Q3) MS2->MS3 Data Data Analysis (Quantification) MS3->Data

Caption: Standard experimental workflow for the analysis of Chloramphenicol using LC-MS/MS.

References

Synthesis and Isotopic Purity of Chloramphenicol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Chloramphenicol-d4. The document details a feasible synthetic pathway, outlines rigorous analytical methodologies for determining isotopic enrichment, and presents quantitative data in a clear, tabular format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopically labeled internal standards are crucial.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been widely used to treat bacterial infections. In modern analytical and clinical research, isotopically labeled versions of drugs, such as this compound, are indispensable as internal standards for quantitative analysis by mass spectrometry. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise and accurate quantification of the unlabeled drug in complex biological matrices. The synthesis of high-purity this compound and the accurate determination of its isotopic enrichment are critical for its effective use. This guide outlines a detailed approach to both the synthesis and the comprehensive analysis of this important analytical standard.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established synthetic routes for unlabeled chloramphenicol, utilizing a deuterated starting material. A plausible and efficient method involves the use of deuterated p-nitroacetophenone as the initial building block.

Proposed Synthetic Pathway

The synthesis commences with the bromination of p-nitroacetophenone-d4, followed by a series of reactions including amination, acetylation, hydroxymethylation, reduction, and finally, dichloroacetylation to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product A p-Nitroacetophenone-d4 B Bromination A->B Br2 C Amination B->C Hexamethylenetetramine, HCl D Acetylation C->D Acetic Anhydride E Hydroxymethylation D->E Formaldehyde F Reduction E->F Aluminum Isopropoxide G Dichloroacetylation F->G Methyl Dichloroacetate H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of p-Nitroacetophenone-d4 In a round-bottom flask, dissolve p-nitroacetophenone-d4 (1 equivalent) in glacial acetic acid. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature. After the addition is complete, stir the mixture for 4-6 hours. The product, ω-bromo-p-nitroacetophenone-d4, is then precipitated by pouring the reaction mixture into ice water, filtered, washed with water, and dried.

Step 2: Amination Suspend the ω-bromo-p-nitroacetophenone-d4 (1 equivalent) in ethanol, and add hexamethylenetetramine (1.2 equivalents). Heat the mixture to reflux for 3 hours. Cool the reaction mixture and add concentrated hydrochloric acid. Reflux for another 2 hours to hydrolyze the intermediate salt. After cooling, filter the mixture and concentrate the filtrate to obtain ω-amino-p-nitroacetophenone-d4 hydrochloride.

Step 3: Acetylation Dissolve the ω-amino-p-nitroacetophenone-d4 hydrochloride (1 equivalent) in a mixture of acetic anhydride and sodium acetate. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice water to precipitate the product, ω-acetamido-p-nitroacetophenone-d4. Filter, wash with water, and dry.

Step 4: Hydroxymethylation To a mixture of ω-acetamido-p-nitroacetophenone-d4 (1 equivalent) and paraformaldehyde (1.5 equivalents) in ethanol, add a catalytic amount of potassium carbonate. Heat the mixture to reflux for 24 hours. Cool the reaction mixture and neutralize with acetic acid. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield α-acetamido-β-hydroxy-p-nitropropiophenone-d4.

Step 5: Reduction of the Ketone Dissolve the α-acetamido-β-hydroxy-p-nitropropiophenone-d4 (1 equivalent) in isopropanol. Add aluminum isopropoxide (2 equivalents) and heat the mixture to reflux for 4 hours (Meerwein-Ponndorf-Verley reduction). After cooling, acidify the reaction with dilute hydrochloric acid and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give D,L-threo-2-acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol.

Step 6: Hydrolysis of the Acetyl Group and Dichloroacetylation Hydrolyze the acetyl group of the product from the previous step by refluxing with hydrochloric acid. Neutralize the resulting amine hydrochloride with a base. Acylate the free amine with methyl dichloroacetate in methanol at room temperature for 12 hours to yield crude this compound. Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Mass Spectrometry Analysis

Objective: To determine the relative abundance of all deuterium isotopologues (d0 to d4) and calculate the isotopic purity.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Experimental Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in acetonitrile/water (1:1, v/v).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute chloramphenicol (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: > 60,000.

    • Monitored Ions: The molecular ion region for chloramphenicol and its isotopologues. For this compound, the expected [M-H]⁻ ion is at m/z 325.0. The corresponding ions for d0, d1, d2, and d3 would be at m/z 321.0, 322.0, 323.0, and 324.0, respectively.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is reported as the percentage of the d4 isotopologue.

MS_Analysis_Workflow A Sample Preparation (1 µg/mL in ACN/H2O) B LC-HRMS Analysis (C18, ESI-) A->B C Data Acquisition (Full Scan m/z 100-500) B->C D Extract Ion Chromatograms (m/z 321-326) C->D E Integrate Peak Areas D->E F Calculate Relative Abundance of Isotopologues E->F G Determine Isotopic Purity (% d4) F->G

Caption: Workflow for isotopic purity analysis by LC-HRMS.

NMR Spectroscopy Analysis

Objective: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the aromatic protons of the p-nitrophenyl ring will confirm deuteration at these positions.

    • The integration of any residual proton signals in the aromatic region, relative to the integration of a non-deuterated proton signal (e.g., the protons on the propanediol backbone), can be used to estimate the level of deuteration.

  • ²H NMR Analysis:

    • Acquire a ²H (deuterium) NMR spectrum.

    • The presence of signals in the aromatic region will confirm the incorporation of deuterium.

    • The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a successful synthesis and purity analysis of this compound.

ParameterExpected Value
Synthesis
Overall Yield15-25%
Chemical Purity (by HPLC)> 98%
Isotopic Purity (by HRMS)
% d4 Isotopologue> 98%
% d3 Isotopologue< 2%
% d2 Isotopologue< 0.5%
% d1 Isotopologue< 0.1%
% d0 Isotopologue< 0.1%

Table 1: Summary of Expected Synthesis Yield and Purity Data for this compound.

Analytical TechniqueParameter DeterminedExpected Result
LC-HRMS Molecular Ion [M-H]⁻ (m/z)325.0 (for d4), with minor peaks for other isotopologues.
Isotopic DistributionDominated by the d4 species, with decreasing intensity for d3, d2, d1, and d0.
¹H NMR Aromatic Proton SignalsSignificant reduction or absence of signals in the aromatic region (typically ~7.5-8.2 ppm).
Integration of Residual Aromatic ProtonsIntegration value significantly lower than expected for non-deuterated compound, relative to other protons.
²H NMR Deuterium SignalsPresence of signals in the aromatic region, confirming deuterium incorporation.

Table 2: Summary of Expected Analytical Results for this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway to this valuable internal standard. The detailed analytical protocols for LC-HRMS and NMR spectroscopy provide the necessary tools for rigorous characterization of the final product, ensuring its high chemical and isotopic purity. Adherence to these methodologies will enable researchers and drug development professionals to confidently produce and utilize this compound in their quantitative analytical workflows.

Decoding the Certificate of Analysis for Chloramphenicol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Chloramphenicol-d4 is a critical document that guarantees its identity, purity, and suitability for use in quantitative analyses. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical methods used and the significance of the data presented.

Understanding the Core Data

A Certificate of Analysis for this compound provides a summary of the analytical tests performed to confirm the quality of a specific batch. Below is a table summarizing the key quantitative data typically found on a CoA.

TestSpecificationResultMethod
Identity Conforms to structureConforms¹H-NMR, Mass Spec
Purity (HPLC) ≥98.0%99.5%HPLC-UV
Isotopic Purity ≥98% atom %D99.2% atom %DMass Spec
Residual Solvents Meets USP <467> limitsConformsGC-HS
Loss on Drying ≤1.0%0.2%Gravimetric
Assay (as is) Report Result99.3%HPLC-UV (Corrected for Purity and Volatiles)

Experimental Protocols in Detail

The reliability of the data presented on a CoA is directly linked to the rigor of the experimental methods employed. Here are the detailed methodologies for the key experiments cited.

Identity Confirmation: ¹H-NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆). The ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). The resulting spectrum is compared to a reference spectrum of a non-deuterated chloramphenicol standard. The absence of signals corresponding to the deuterated positions in the this compound spectrum confirms the location of the deuterium labels. The remaining proton signals should match the chemical shifts and splitting patterns of the corresponding protons in the non-deuterated standard.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound to confirm its identity.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is commonly used.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 278 nm

    • Injection Volume: 10 µL

  • Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity Assessment: Mass Spectrometry

The same mass spectrometry data acquired for identity confirmation can be used to determine the isotopic purity. The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of chloramphenicol are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis and the mechanism of action of chloramphenicol, the following diagrams are provided.

cluster_0 Analytical Workflow for this compound CoA cluster_1 Identity Tests cluster_2 Purity Tests cluster_3 Isotopic Analysis Sample This compound Sample Identity Identity Confirmation Sample->Identity Purity Purity & Assay Sample->Purity Isotopic Isotopic Purity Sample->Isotopic NMR ¹H-NMR Identity->NMR MS1 Mass Spectrometry Identity->MS1 HPLC HPLC-UV Purity->HPLC LOD Loss on Drying Purity->LOD RS Residual Solvents Purity->RS MS2 Mass Spectrometry Isotopic->MS2 CoA Certificate of Analysis Generation NMR->CoA MS1->CoA HPLC->CoA LOD->CoA RS->CoA MS2->CoA

Analytical workflow for generating a Certificate of Analysis.

Chloramphenicol functions by inhibiting bacterial protein synthesis.[1][2] The following diagram illustrates this mechanism of action.

cluster_0 Chloramphenicol Mechanism of Action Chloramphenicol Chloramphenicol Binding Binds to 50S Subunit Chloramphenicol->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition Block Blocks Peptide Bond Formation Inhibition->Block Result Inhibition of Bacterial Protein Synthesis Block->Result

Mechanism of action of Chloramphenicol.

This technical guide provides a comprehensive overview of the key components of a Certificate of Analysis for this compound. By understanding the data presented and the methodologies used, researchers can confidently use this material in their analytical applications.

References

An In-depth Technical Guide to the Physical Characteristics of Chloramphenicol-d4 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Chloramphenicol-d4 powder. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Chloramphenicol, as a close surrogate. The physical properties of isotopically labeled compounds, particularly with deuterium, are generally expected to be very similar to the unlabeled parent compound. This guide also outlines the standard experimental protocols for determining these essential physical properties.

Physicochemical Identification

This compound is the deuterated form of Chloramphenicol, a broad-spectrum antibiotic. The deuterium atoms are typically located on the phenyl ring to serve as an internal standard in mass spectrometry-based analyses.

IdentifierValueReference
Chemical Name 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-d4)propan-2-yl)acetamide[1]
Molecular Formula C₁₁H₈D₄Cl₂N₂O₅[1]
Molecular Weight 327.15 g/mol [1]
CAS Number Not Assigned (NA)[1]
Non-labeled CAS Number 56-75-7[2]

Physical Properties

The following tables summarize the physical characteristics of Chloramphenicol powder. It is important to note that these properties are primarily based on data for the non-deuterated form and should be considered as close approximations for this compound.

General Appearance and Odor
PropertyDescriptionReference
Appearance White to greyish-white or yellowish-white, fine crystalline powder, or fine crystals, needles, or elongated plates.[3][4]
Odor Odorless[5]
Taste Bitter[6]
Thermal Properties
PropertyValueReference
Melting Point 149–153°C[5][6]
Solubility
SolventSolubilityTemperatureReference
Water2.5 mg/mL25°C[7][8]
Ethanol50 mg/mL[9][10]
MethanolVery soluble[7]
ButanolVery soluble[9]
AcetoneVery soluble[7]
Ethyl AcetateVery soluble[7]
Propylene Glycol150.8 mg/mL[11]
Diethyl EtherSlightly soluble[6]
BenzeneInsoluble[9]
Petroleum EtherInsoluble[9]
Vegetable OilsInsoluble[9]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of a pharmaceutical powder like this compound.

Determination of Melting Point (Capillary Method - USP <741>)

The melting range of a substance is a critical indicator of its purity. The United States Pharmacopeia (USP) general chapter <741> provides a standardized method for this determination.[2][12][13]

Apparatus:

  • Melting point apparatus with a heated block and a means for controlled heating.[12]

  • Thermometer with an accuracy of ±0.1°C.

  • Capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[12]

Procedure:

  • Sample Preparation: The this compound powder must be thoroughly dried in a desiccator over a suitable drying agent. The dry powder is then finely pulverized.[12]

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the closed end, forming a column of 2.5-3.5 mm in height.[12]

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the apparatus.[12]

    • The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[12]

    • The heating rate is then reduced to 1 ± 0.5°C per minute.[12]

    • The temperature at which the substance is first observed to collapse or form a liquid meniscus is recorded as the start of the melting range.

    • The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[12]

Determination of Solubility (Flask Method - OECD 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes the flask method for determining the water solubility of substances with a solubility above 10 mg/L.[3][14][15]

Apparatus:

  • Constant temperature water bath or shaker.

  • Flasks with sufficient volume.

  • Analytical balance.

  • Centrifuge.

  • A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).[3]

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Main Test:

    • A series of flasks are prepared, each containing a measured volume of distilled water.

    • An excess amount of this compound powder, as determined from the preliminary test, is added to each flask.

    • The flasks are sealed and agitated in the constant temperature bath (e.g., 20 ± 0.5°C) until equilibrium is reached (typically 24-48 hours).[14]

    • After reaching equilibrium, the solutions are allowed to stand for a period to allow for the sedimentation of undissolved powder.

    • The samples are then centrifuged to separate the solid and liquid phases.[3]

    • Aliquots of the clear supernatant are carefully withdrawn for analysis.

    • The concentration of this compound in the supernatant is determined using a validated analytical method. The mean of at least two independent determinations is reported as the solubility.[3]

Visualizations

Workflow for Physical Characterization of this compound Powder

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a deuterated active pharmaceutical ingredient such as this compound powder.

G cluster_0 Sample Reception & Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample_Login Sample Login and Documentation Drying Drying under Controlled Conditions Sample_Login->Drying Pulverization Pulverization to Homogeneous Powder Drying->Pulverization Appearance Visual Inspection (Color, Form) Pulverization->Appearance Melting_Point Melting Point Determination (USP <741>) Appearance->Melting_Point Solubility Solubility Profiling (OECD 105) Melting_Point->Solubility Data_Compilation Compile and Analyze Data Solubility->Data_Compilation Specification_Check Compare with Specifications Data_Compilation->Specification_Check Report_Generation Generate Certificate of Analysis Specification_Check->Report_Generation G Start Start: Preliminary Solubility Estimation Decision Solubility > 10 mg/L? Start->Decision Flask_Method Select Flask Method (OECD 105) Decision->Flask_Method Yes Column_Elution Select Column Elution Method (OECD 105) Decision->Column_Elution No End Proceed with Main Solubility Test Flask_Method->End Column_Elution->End

References

An In-Depth Technical Guide to the Core Differences Between Chloramphenicol and Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Chloramphenicol and its deuterated analog, Chloramphenicol-d4. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key differences between these two compounds, focusing on their physicochemical properties, mass spectrometric profiles, and the implications of deuteration on pharmacokinetic behavior. This document also includes a detailed experimental protocol for the analysis of Chloramphenicol using its deuterated form as an internal standard, a common application in analytical chemistry.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It achieves this by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[2][3] While effective, its use in humans is limited due to the risk of serious side effects, including bone marrow suppression and aplastic anemia.[4][5]

This compound is a deuterated version of Chloramphenicol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution is a powerful tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Chloramphenicol in complex matrices such as food products and biological samples.[6][7] The rationale for this use lies in its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables distinct detection.

Beyond its role as an internal standard, the introduction of deuterium can significantly alter the pharmacokinetic properties of a drug molecule due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-determining step in a metabolic pathway.[8][9][10] This can result in increased drug exposure, longer half-life, and potentially altered efficacy and toxicity profiles.[8][10][11]

Physicochemical Properties

The fundamental physicochemical properties of Chloramphenicol and this compound are summarized in the table below. The primary difference lies in their molecular weight, which is a direct consequence of the deuterium substitution. Other properties such as melting point and solubility are expected to be very similar due to the subtle nature of isotopic substitution.

PropertyChloramphenicolThis compound
Molecular Formula C₁₁H₁₂Cl₂N₂O₅[1]C₁₁H₈D₄Cl₂N₂O₅[7]
Molecular Weight 323.13 g/mol [1]327.15 g/mol [7]
Appearance White to yellowish-white crystalline powder[12][13]White to off-white solid
Melting Point 149-153 °C[14]Not explicitly available, but expected to be very similar to Chloramphenicol.
Solubility Slightly soluble in water (2.5 mg/mL).[12] Very soluble in methanol and ethanol.[12][13]Soluble in methanol.
pKa 5.5[15]Not available, but expected to be very similar to Chloramphenicol.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for distinguishing and quantifying Chloramphenicol and this compound. The 4 Dalton mass difference provides a clear distinction between the two molecules.

In negative ion electrospray ionization mass spectrometry (ESI-MS), both compounds will readily deprotonate to form the [M-H]⁻ ion. For Chloramphenicol, this corresponds to an m/z of 322, while for this compound, it is 326.

Upon fragmentation (MS/MS), specific product ions are generated. The fragmentation pattern of Chloramphenicol is well-characterized. Key fragments include ions at m/z 152, 176, 194, and 257.[16][17] The deuteration in this compound will result in a corresponding mass shift in fragments that retain the deuterated phenyl ring. For instance, the fragment corresponding to the nitrophenyl group will be 4 Daltons heavier.

Below is a diagram illustrating the expected major fragmentation pathways for both Chloramphenicol and this compound.

fragmentation cluster_cap Chloramphenicol Fragmentation cluster_capd4 This compound Fragmentation CAP Chloramphenicol [M-H]⁻ m/z 322 frag1_cap m/z 257 CAP->frag1_cap - C₂H₃Cl₂O frag2_cap m/z 194 CAP->frag2_cap - C₃H₄Cl₂NO₂ frag3_cap m/z 152 CAP->frag3_cap - C₄H₅Cl₂N₂O₃ CAPd4 This compound [M-H]⁻ m/z 326 frag1_capd4 m/z 261 CAPd4->frag1_capd4 - C₂H₃Cl₂O frag2_capd4 m/z 198 CAPd4->frag2_capd4 - C₃H₄Cl₂NO₂ frag3_capd4 m/z 156 CAPd4->frag3_capd4 - C₄H₅Cl₂N₂O₃

Caption: Fragmentation of Chloramphenicol and this compound.

Pharmacokinetic Differences and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can have a profound impact on the pharmacokinetic profile of a drug, primarily through the kinetic isotope effect (KIE).[8][9][10]

Pharmacokinetic ParameterExpected Impact of Deuteration on ChloramphenicolRationale
Metabolism Slower rate of metabolismThe C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond on the phenyl ring is a rate-limiting step in the metabolic pathway (e.g., via cytochrome P450 enzymes), the deuterated analog will be metabolized more slowly.[8][9][10]
Half-life (t½) IncreasedA slower rate of metabolism will lead to a longer persistence of the drug in the body.[11]
Clearance (CL) DecreasedSlower metabolism results in a lower rate of elimination from the body.[11]
Area Under the Curve (AUC) IncreasedSlower clearance leads to a greater overall exposure to the drug over time.[11]

It is important to note that the magnitude of the KIE is dependent on the specific metabolic pathway and whether the C-H bond cleavage is indeed rate-limiting.[9]

The primary metabolic pathways of Chloramphenicol in humans involve glucuronidation of the hydroxyl groups and reduction of the nitro group.[18][19] Other minor pathways include hydrolysis of the amide bond and oxidation.[20][21][22]

The following diagram illustrates the major metabolic pathways of Chloramphenicol.

metabolism CAP Chloramphenicol Glucuronide Chloramphenicol Glucuronide CAP->Glucuronide Glucuronidation (Major Pathway) Amine Aryl Amine Metabolite CAP->Amine Nitro Reduction Hydrolysis Hydrolysis Products CAP->Hydrolysis Amide Hydrolysis OxamicAcid Oxamic Acid Metabolite Amine->OxamicAcid Further Metabolism

Caption: Major metabolic pathways of Chloramphenicol.

Deuteration of the aromatic ring in this compound is unlikely to significantly affect the major glucuronidation pathway. However, it could potentially slow down oxidative metabolic pathways involving the phenyl ring, should they occur.

Experimental Protocols

The most common experimental application involving both Chloramphenicol and this compound is the quantification of Chloramphenicol in various samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.[23][24][25][26]

Protocol: Quantification of Chloramphenicol in Milk by LC-MS/MS using this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of Chloramphenicol in food matrices.[25]

5.1.1. Materials and Reagents

  • Chloramphenicol certified reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Milk sample

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

5.1.2. Standard Preparation

  • Prepare a stock solution of Chloramphenicol (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of working standard solutions of Chloramphenicol by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).

  • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in the same solvent.

5.1.3. Sample Preparation

  • Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution (e.g., 50 µL of 100 ng/mL solution) to the milk sample.

  • Add 5 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5.1.4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Chloramphenicol from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transitions:

    • Chloramphenicol: m/z 322 -> 152 (quantifier), m/z 322 -> 194 (qualifier)

    • This compound: m/z 326 -> 156 (quantifier)

5.1.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Chloramphenicol to the peak area of this compound against the concentration of the Chloramphenicol standards.

  • Determine the concentration of Chloramphenicol in the milk sample by interpolating the peak area ratio from the sample onto the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Milk Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC Standards Prepare Calibration Standards Standards->LC MS Mass Spectrometry (Detection) LC->MS Curve Generate Calibration Curve MS->Curve Quantify Quantify Chloramphenicol Curve->Quantify

Caption: LC-MS/MS workflow for Chloramphenicol analysis.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Chloramphenicol in various matrices. Its key difference, the increased mass due to deuterium labeling, allows for its use as an ideal internal standard in mass spectrometry. Furthermore, the isotopic substitution in this compound has the potential to alter its pharmacokinetic profile through the kinetic isotope effect, which could lead to a slower metabolism and increased systemic exposure compared to its non-deuterated counterpart. This technical guide provides a foundational understanding of these differences, offering valuable insights for researchers and professionals in the fields of analytical chemistry and drug development. Further experimental studies are warranted to fully elucidate the comparative in vivo pharmacokinetics and pharmacodynamics of Chloramphenicol and this compound.

References

The Essential Guide to Deuterated Internal Standards for Antibiotic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of antibiotic analysis, achieving accurate and reliable quantification is paramount. The complexity of biological matrices, such as plasma, serum, and urine, presents significant challenges, including matrix effects, ion suppression, and variability in sample preparation and instrument response. The use of stable isotope-labeled internal standards, particularly deuterated internal standards (D-IS), has become the gold standard for mitigating these issues in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides a comprehensive overview of the principles, applications, and best practices for utilizing deuterated internal standards in antibiotic quantification.

The Core Principle: Isotopic Dilution Mass Spectrometry

The foundation of using deuterated internal standards lies in the principle of isotopic dilution. A known quantity of the deuterated analog of the target antibiotic is added to the sample at the earliest stage of the sample preparation process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical workflow. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated internal standard. By measuring the ratio of the analyte's signal to the deuterated standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Advantages of Employing Deuterated Internal Standards

The incorporation of deuterated internal standards in antibiotic analysis workflows offers several key advantages:

  • Compensation for Matrix Effects: Biological matrices contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[1][2]

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are a common source of error. A deuterated internal standard, added at the beginning of the process, accounts for these losses.

  • Improved Accuracy and Precision: By normalizing for variations in sample handling and instrument performance, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[3]

  • Increased Method Robustness: The use of deuterated standards makes the analytical method less susceptible to day-to-day variations in instrument performance and environmental conditions.

Experimental Protocols: A Practical Approach

The successful implementation of deuterated internal standards in antibiotic analysis requires meticulous attention to detail in the experimental protocol. Below are generalized yet detailed methodologies for the analysis of various antibiotic classes.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting antibiotics from biological matrices like plasma and serum.

  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) to a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add a small, precise volume of the deuterated internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to the sample.

  • Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300-400 µL).[4]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent. This step helps to concentrate the analyte and remove residual organic solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize typical LC-MS/MS parameters for the analysis of various antibiotic classes. These are starting points and may require optimization for specific instruments and applications.

Table 1: LC-MS/MS Parameters for Beta-Lactam Antibiotics

AntibioticDeuterated ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AmoxicillinAmoxicillin-d4366.1349.115
PiperacillinPiperacillin-d5518.2143.130
MeropenemMeropenem-d6384.1141.125
CeftazidimeCeftazidime-d5547.1468.120

Table 2: LC-MS/MS Parameters for Fluoroquinolone Antibiotics

AntibioticDeuterated ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CiprofloxacinCiprofloxacin-d8332.1288.125
LevofloxacinLevofloxacin-d8362.2318.120
MoxifloxacinMoxifloxacin-d4402.2358.222

Table 3: LC-MS/MS Parameters for Tetracycline Antibiotics

AntibioticDeuterated ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DoxycyclineDoxycycline-d3445.2428.218
TetracyclineTetracycline-d6445.2410.120
MinocyclineMinocycline-d6458.2441.219

Table 4: LC-MS/MS Parameters for Aminoglycoside Antibiotics

AntibioticDeuterated ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AmikacinAmikacin-d5586.3263.135
Gentamicin C1aGentamicin C1a-d5452.3322.215
TobramycinTobramycin-d5468.3163.130

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is commonly used for a wide range of antibiotics.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

Workflow and Logical Relationships

The successful implementation of deuterated internal standards follows a logical workflow, from method development to sample analysis.

Antibiotic Analysis Workflow cluster_0 Method Development cluster_1 Sample Analysis Analyte and IS Selection Analyte and IS Selection MS/MS Optimization MS/MS Optimization Analyte and IS Selection->MS/MS Optimization Select MRM Chromatography Development Chromatography Development MS/MS Optimization->Chromatography Development Optimize Separation Sample Prep Optimization Sample Prep Optimization Chromatography Development->Sample Prep Optimization Optimize Extraction Method Validation Method Validation Sample Prep Optimization->Method Validation Validate Method Sample Collection Sample Collection Method Validation->Sample Collection Validated Method Spike with D-IS Spike with D-IS Sample Collection->Spike with D-IS Add IS Sample Preparation Sample Preparation Spike with D-IS->Sample Preparation Extract LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantify

Workflow for antibiotic analysis using deuterated internal standards.

Best Practices for Selection and Use of Deuterated Internal Standards

To ensure the highest quality data, several best practices should be followed when working with deuterated internal standards.

Selection of the Deuterated Internal Standard
  • Degree of Deuteration: A mass difference of at least 3-4 Da between the analyte and the deuterated standard is recommended to avoid isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.[1]

  • Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to back-exchange with protons from the solvent or matrix. Generally, labeling on aromatic rings or stable alkyl chains is preferred over labeling on hydroxyl, carboxyl, or amine groups.[4]

  • Purity: The deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

Method Validation

A thorough method validation is crucial to demonstrate the reliability of the analytical method. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the matrix.

  • Stability: Stability of the analyte and deuterated internal standard in the biological matrix under different storage and processing conditions.

Logical Decision-Making in Method Development

The process of developing a robust analytical method using deuterated internal standards involves a series of logical decisions.

Method Development Decisions start Define Analytical Requirements (Analyte, Matrix, LLOQ) select_is Select Deuterated IS (Mass Shift > 3 Da, Stable Labeling) start->select_is optimize_ms Optimize MS/MS Parameters (MRM Transitions, CE) select_is->optimize_ms develop_lc Develop LC Method (Column, Mobile Phase, Gradient) optimize_ms->develop_lc optimize_prep Optimize Sample Preparation (Extraction, Cleanup) develop_lc->optimize_prep validate Perform Method Validation (Accuracy, Precision, Linearity) optimize_prep->validate end Routine Analysis validate->end

Decision pathway for developing an antibiotic analysis method.

Conclusion

Deuterated internal standards are indispensable tools for accurate and precise quantification of antibiotics in complex biological matrices. By compensating for matrix effects and variability in sample preparation, they significantly enhance the reliability and robustness of LC-MS/MS methods. A thorough understanding of the principles of isotopic dilution, coupled with meticulous method development and validation, is essential for leveraging the full potential of these powerful analytical tools in research, clinical diagnostics, and drug development.

References

An In-Depth Technical Guide on the Core Mechanism of Chloramphenicol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundation of Accurate Quantification

In the realm of quantitative analytical chemistry, particularly in complex biological and pharmaceutical matrices, achieving accuracy and precision is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to various sources of error, including sample loss during preparation, matrix-induced ion suppression or enhancement, and instrumental variability.

To counteract these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotopically labeled (SIL) internal standard. Chloramphenicol-d4 (or more commonly, Chloramphenicol-d5) serves as an exemplary SIL internal standard for the quantification of its unlabeled counterpart, Chloramphenicol (CAP). This guide elucidates the core mechanism, protocols, and data underpinning its use.

Core Mechanism: The Principle of Isotope Dilution

The fundamental strength of using this compound as an internal standard lies in its near-perfect mimicry of the analyte's chemical and physical behavior, with the critical exception of its mass.

Physicochemical Equivalence: this compound is structurally identical to Chloramphenicol, except that four (or five, in the case of d5) hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This subtle change does not significantly alter its chemical properties. As a result, both the analyte (CAP) and the internal standard (CAP-d4) exhibit:

  • Identical Extraction Recovery: During sample preparation, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: Both compounds have nearly identical retention times in reversed-phase liquid chromatography, ensuring they experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules ionize with the same efficiency. Therefore, if the sample matrix suppresses the analyte's signal, it will suppress the internal standard's signal to the same degree.

Distinction by Mass: Despite these similarities, the mass spectrometer can easily differentiate between the two compounds due to the mass difference imparted by the deuterium atoms. This allows for the independent monitoring of the analyte and the internal standard.

Ratio-Based Quantification: The quantification is not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal . A known amount of CAP-d4 is added ("spiked") into every sample, standard, and quality control at the very beginning of the sample preparation process. Since the internal standard experiences the same variations as the analyte, the ratio of their signals remains constant and directly proportional to the analyte's concentration. This ratio is then used to determine the unknown concentration from a calibration curve, which is also prepared by plotting the signal ratio against concentration.

Logical Relationship of Internal Standard Correction

The following diagram illustrates how the use of a deuterated internal standard corrects for variability throughout the analytical workflow.

G A Sample with Unknown [Analyte] B Add Known [IS-d4] A->B C Sample Preparation (Extraction, Cleanup) B->C D Analyte Loss IS-d4 Loss C->D E LC-MS/MS Analysis D->E F Matrix Effects (Ion Suppression/ Enhancement) E->F G Final Measurement: Ratio (Analyte / IS-d4) Remains Constant F->G H Accurate Quantification G->H

Caption: Logical flow of internal standard correction.

Data Presentation: Quantitative Parameters

The successful implementation of an isotope dilution method relies on optimized mass spectrometric parameters. The tables below summarize typical values found in validated methods for Chloramphenicol analysis.

Table 1: Typical Mass Spectrometric Parameters (Negative ESI Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) for Quantifier
Chloramphenicol (CAP)321.0152.2 194.2 / 257.0-16 to -22
Chloramphenicol-d5 (IS)326.0157.0 262.0-16 to -22

Note: The quantifier ion is used for calculating the concentration, while qualifier ions are monitored to confirm the identity of the compound. The specific collision energies can vary between different mass spectrometer models.[1][2]

Table 2: Summary of Method Validation Data from Various Studies
ParameterMatrixReported ValueReference
Linearity (R²) Milk> 0.99[3][4]
Eggs> 0.99[5]
Honey0.9944[6]
Recovery (%) Multiple Matrices92.1% - 107.1%[2]
Milk96.5 ± 10.59%[3][4]
Eggs90.84% - 108.23%[5]
Precision (RSD%) Multiple Matrices< 13.6%[2]
Milk< 10.6%[3][4]
Eggs< 9.61%[5]
LOD (µg/kg) Honey0.023[6]
Milk0.02[1]
LOQ (µg/kg) Honey0.047[6]
Milk0.1[3][4]
Eggs0.1[5]

Experimental Protocols: A Generalized Methodology

This section provides a detailed, representative protocol for the quantification of Chloramphenicol in a biological matrix (e.g., milk, honey, tissue) using Chloramphenicol-d5 as an internal standard.

Materials and Reagents
  • Chloramphenicol (CAP) analytical standard

  • Chloramphenicol-d5 (CAP-d5) internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • LC-MS grade acetonitrile, methanol, ethyl acetate, and water

  • Hexane (HPLC grade)

  • Formic acid or acetic acid

  • Ammonium formate or ammonium acetate

  • Sodium chloride (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) if required

Preparation of Standards and Solutions
  • Stock Solutions: Prepare individual stock solutions of CAP and CAP-d5 (e.g., 1 mg/mL) in methanol. Store at < -18°C.[2]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., methanol/water).

  • Internal Standard Spiking Solution: Dilute the CAP-d5 stock solution to a concentration that will yield a robust signal in the final extract (e.g., 0.01 µg/mL).[2]

  • Calibration Curve: Prepare a set of calibration standards by spiking blank matrix extract with varying concentrations of CAP and a constant concentration of the CAP-d5 internal standard. Typical ranges are from 0.05 to 10 µg/kg.[3][4][5]

Sample Preparation and Extraction
  • Homogenization: Weigh 2-5 grams of the homogenized sample into a centrifuge tube.[2]

  • Internal Standard Spiking: Add a precise volume of the CAP-d5 internal standard spiking solution to the sample. Vortex briefly.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of ethyl acetate or acetonitrile). Homogenize thoroughly using a high-speed blender or vortex mixer for 1-2 minutes.[2]

  • Salting Out & Centrifugation: Add sodium chloride to facilitate phase separation. Centrifuge at >4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid phase.

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.[2]

  • Cleanup (Liquid-Liquid Extraction): Reconstitute the dried extract in a saline solution (e.g., 4% NaCl). Add hexane and shake to remove non-polar interferences. Discard the upper hexane layer. Extract the aqueous layer again with ethyl acetate.[2]

  • Final Reconstitution: Evaporate the final ethyl acetate extract to dryness. Reconstitute the residue in a known, small volume (e.g., 200-500 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system.

  • Column: C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, < 3 µm particle size).[2][7]

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A typical gradient starts with high aqueous phase (e.g., 90% A) and ramps to high organic phase (e.g., 95% B) over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the transitions specified in Table 1.

Mandatory Visualization: Workflow Diagram

The following diagram provides a visual representation of the complete experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenize Sample (e.g., 5g milk) Spike 2. Spike with Known Amount of CAP-d5 Sample->Spike Extract 3. Add Extraction Solvent (e.g., Ethyl Acetate) Spike->Extract Centrifuge 4. Centrifuge to Separate Phases Extract->Centrifuge Evaporate 5. Evaporate Organic Layer Centrifuge->Evaporate Cleanup 6. Perform Cleanup (LLE or SPE) Evaporate->Cleanup Reconstitute 7. Reconstitute in Mobile Phase Cleanup->Reconstitute Inject 8. Inject into LC-MS/MS System Reconstitute->Inject Separate 9. Chromatographic Separation (C18) Inject->Separate Detect 10. MS/MS Detection (MRM, ESI-) Separate->Detect Integrate 11. Integrate Peak Areas (CAP and CAP-d5) Detect->Integrate Ratio 12. Calculate Ratio (Area_CAP / Area_CAP-d5) Integrate->Ratio Quantify 13. Quantify using Calibration Curve Ratio->Quantify Result Final Concentration (µg/kg) Quantify->Result

Caption: Experimental workflow for CAP analysis.

Conclusion

This compound (or -d5) is the quintessential internal standard for the accurate and precise quantification of Chloramphenicol. Its mechanism is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties allow it to track and correct for analyte loss, matrix effects, and instrumental drift throughout the entire analytical process. By enabling robust, ratio-based quantification, it ensures data integrity and reliability, making it an indispensable tool for regulatory monitoring, clinical diagnostics, and drug development. The validated methods and protocols demonstrate that this approach can achieve the stringent sensitivity and accuracy required for trace-level analysis in complex matrices.

References

CAS number and molecular weight of Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, mechanism of action, and analytical applications of Chloramphenicol-d4. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the quantitative analysis of chloramphenicol in various biological matrices.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. It is important to note that while a specific CAS number for the d4 isotopologue is not consistently available in commercial and regulatory databases, the CAS number for the parent compound, Chloramphenicol, is frequently referenced.

PropertyValueCitation
Chemical Name 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide[1]
Molecular Formula C₁₁H₈D₄Cl₂N₂O₅[1]
Molecular Weight 327.15 g/mol [1]
CAS Number Not consistently assigned (NA); Parent compound CAS: 56-75-7[1],[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by potently inhibiting protein synthesis in bacteria. As a lipid-soluble molecule, it readily diffuses across the bacterial cell membrane.[1][3] Once inside the cytoplasm, chloramphenicol targets the bacterial ribosome.

Specifically, it reversibly binds to the 50S subunit of the 70S ribosome.[4][5] This binding occurs at the peptidyl transferase center, obstructing the crucial step of peptide bond formation between amino acids.[4] By preventing the transfer of the growing polypeptide chain from the P-site to the aminoacyl-tRNA at the A-site, the elongation of the protein is effectively halted.[2][6] This targeted disruption of protein synthesis prevents the growth and replication of susceptible bacteria.[4]

Chloramphenicol_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 50S_Subunit->Protein_Synthesis Essential for 30S_Subunit 30S Subunit CAP_d4_in This compound (Lipid Soluble) Peptidyl_Transferase_Center Peptidyl Transferase Center (A2451/A2452) CAP_d4_in->Peptidyl_Transferase_Center Binds to Peptidyl_Transferase_Center->50S_Subunit Inhibition Inhibition Peptidyl_Transferase_Center->Inhibition Leads to Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents CAP_d4_out->CAP_d4_in Diffuses through cell membrane

Mechanism of Chloramphenicol action on bacterial ribosomes.

Experimental Protocols: Quantification in Biological Matrices

This compound is predominantly used as an internal standard for the quantification of chloramphenicol in complex samples, such as food products of animal origin, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of chloramphenicol in honey and shrimp.

Reagents and Materials
  • This compound (or d5) internal standard (IS) solution

  • Chloramphenicol analytical standard

  • Ethyl acetate

  • Methanol

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Nitrogen evaporator

  • Ultrasonic bath

  • LC-MS/MS system

Sample Preparation: Honey[7]
  • Dilute 5 g of honey sample to 20 mL with purified water.

  • Add a known amount of this compound internal standard (e.g., 5 µL of a 1 ng/µL solution).

  • Load the solution onto a pre-conditioned SPE cartridge and allow it to stand for 5 minutes.

  • Elute the analyte and internal standard with 50 mL of ethyl acetate.

  • Collect the eluate and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a water/methanol mixture (e.g., 9:1, v/v).

  • Briefly sonicate the solution to ensure complete dissolution.

  • Filter the final solution before injection into the LC-MS/MS system.

Sample Preparation: Shrimp[7]
  • Homogenize a representative portion (at least 10 g) of the shrimp sample.

  • To 10 g of the homogenized tissue, add 30 mL of water and the internal standard.

  • Centrifuge the mixture for 10 minutes at approximately 2000 rpm.

  • Load 20 mL of the resulting supernatant onto a pre-conditioned SPE cartridge and let it stand for 5 minutes.

  • Proceed with the elution, evaporation, and reconstitution steps as described for the honey matrix (steps 4-8).

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile or methanol.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for both chloramphenicol and the this compound internal standard.

  • Quantification: Construct a calibration curve using standards of known chloramphenicol concentrations, each containing the same fixed concentration of the internal standard. Determine the concentration of chloramphenicol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Honey, Shrimp) Spike Spike with This compound (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Data_Output Concentration Result Quantification->Data_Output

Analytical workflow for Chloramphenicol quantification.

References

Navigating the Properties of Chloramphenicol-d4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Chloramphenicol-d4 solutions. The information presented herein is crucial for the accurate preparation, storage, and application of this deuterated analog in research and development settings.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the known solubility of Chloramphenicol in various common laboratory solvents.

Table 1: Solubility of Chloramphenicol in Organic Solvents
SolventSolubilityReference
Ethanol~50 mg/mL
Ethanol (95%)20 mg/mL[3]
Ethanol (100%)25-34 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~12.5 mg/mL[5]
Dimethylformamide~16 mg/mL[5]
Table 2: Solubility of Chloramphenicol in Aqueous Solutions
Solvent SystemSolubilityNotesReference
Purified Water~2.5 mg/mL (0.25%)[6][7]
Phosphate-Buffered Saline (PBS), pH 7.2~0.12 mg/mL[5]
Water (pH adjusted to 8.6)~10 mg/mL (1%)Stability and activity may be reduced at this pH.[6][7]
Boric acid/borax buffer5 mg/mLUsed to enhance solubility in ophthalmic preparations.[6]
Water (for water-soluble form)50-500 mg/mLRefers to a specifically prepared water-soluble salt or formulation of Chloramphenicol.[8]

Stability of Chloramphenicol Solutions

Understanding the stability of this compound solutions under various conditions is paramount to ensure the integrity of experimental results. The primary degradation pathways for Chloramphenicol include hydrolysis of the amide bond and photolysis.[9]

Table 3: Stability of Chloramphenicol in Aqueous Solutions
ConditionObservationReference
pH
pH 2-7 (at ordinary temperatures)Hydrolysis does not occur rapidly. The rate of degradation is independent of ionic strength and pH in this range.
Unbuffered aqueous solution (20-22°C, 290 days)Approximately 50% loss of Chloramphenicol content due to hydrolysis.
Borax buffered solution, pH 7.4 (20-22°C, 290 days)Only a 14% loss of Chloramphenicol content.
Temperature
Heating at 100°C for 30 minutes3-3.2% degradation in specific ophthalmic formulations.[6]
Autoclaving (121°C, 15 psig, 20 minutes)8-9% degradation in specific ophthalmic formulations.[6]
Heating aqueous solution at 115°C for 30 minutesResults in a 10% loss.
Storage at 4°C vs. 25°C for 6 monthsNo statistical difference in drug content for a specific ophthalmic solution.[10][11]
Storage at 55°C for 2 monthsStatistically significant degradation observed.[10][11]
Light Exposure
GeneralSolutions should be protected from light.
Photochemical decompositionResults in yellowing of the solution, development of an orange-yellow precipitate, and lowering of the pH.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid should be visually present.

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the sample appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Solubility_Testing_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (centrifugation or settling) B->C D Withdraw clear supernatant C->D E Quantify concentration (e.g., HPLC, LC-MS/MS) D->E F Determine Thermodynamic Solubility E->F

A simplified workflow for determining thermodynamic solubility.
Protocol for Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[16][17][18][19][20]

Methodology:

  • Solution Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration.

  • Storage Conditions: Aliquot the solution into appropriate, sealed containers and expose them to a range of controlled environmental conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Include photostability testing by exposing the sample to a defined light source.[19]

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies), withdraw samples for analysis.[20]

  • Analysis: Analyze the samples for:

    • Potency: Quantify the remaining this compound concentration using a validated stability-indicating analytical method (e.g., HPLC).[15]

    • Degradants: Identify and quantify any degradation products.

    • Physical Properties: Observe for changes in appearance, pH, and clarity.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.

Stability_Testing_Workflow cluster_storage Storage Conditions LongTerm Long-Term (e.g., 25°C/60% RH) Analysis Analyze Samples at Time Points (Potency, Degradants, Physical Properties) LongTerm->Analysis Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Analysis Photostability Photostability (Light Exposure) Photostability->Analysis Prep Prepare this compound Solution Prep->LongTerm Prep->Accelerated Prep->Photostability Evaluation Evaluate Data and Determine Shelf-Life Analysis->Evaluation

A general workflow for pharmaceutical stability testing.

Metabolic Pathways of Chloramphenicol

The stability of this compound can also be influenced by metabolic processes. The primary routes of metabolism for Chloramphenicol involve reduction of the nitro group, hydrolysis of the amide linkage, and oxidation.[21][22][23][24][25] Deuteration at specific sites may alter the rate of metabolism.

Metabolic_Pathway CAP Chloramphenicol Nitroreduction Nitroreduction (Nitroreductase) CAP->Nitroreduction Hydrolysis Amide Hydrolysis (Esterase) CAP->Hydrolysis Oxidation Oxidation (Cytochrome P450) CAP->Oxidation Amine Amino-Chloramphenicol Nitroreduction->Amine Degradation1 1-(p-nitrophenyl)-2-amino- 1,3-propanediol Hydrolysis->Degradation1 Aldehyde Chloramphenicol Aldehyde Oxidation->Aldehyde

A simplified overview of Chloramphenicol metabolic pathways.

This guide serves as a foundational resource for researchers working with this compound. For critical applications, it is highly recommended to perform in-house solubility and stability studies to validate these parameters under your specific experimental conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of Chloramphenicol in Food Matrices by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of chloramphenicol (CAP) in various food matrices, including milk, honey, and meat. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Chloramphenicol-d5 (CAP-d5), for accurate and precise quantification. Sample preparation involves a straightforward liquid-liquid extraction followed by an optional solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. The method is validated according to the criteria outlined in European Union Commission Decision 2002/657/EC, demonstrating excellent performance well below the Minimum Required Performance Limit (MRPL) of 0.3 µg/kg.[1][2][3]

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that was historically used in veterinary medicine.[4][5] However, due to its association with serious adverse effects in humans, including potentially fatal aplastic anemia, its use in food-producing animals has been banned in many countries, including the European Union, USA, and Canada.[3][4][5] Regulatory bodies have set a zero-tolerance policy, with an MRPL of 0.3 µg/kg for food of animal origin to ensure consumer safety.[1][3]

Analyzing CAP at such low levels in complex food matrices requires highly sensitive and selective analytical techniques.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its superior specificity and sensitivity.[1][5] The use of an isotope-labeled internal standard, such as Chloramphenicol-d5, is critical for correcting variations in sample preparation and instrumental response, thereby ensuring the highest level of accuracy and precision. This note provides a comprehensive protocol for the reliable quantification of CAP residues.

Experimental

2.1 Materials and Reagents

  • Chloramphenicol (CAP), analytical standard (Purity ≥99%)

  • Chloramphenicol-d5 (CAP-d5), internal standard (IS)

  • Acetonitrile, Methanol (LC-MS grade)

  • Ethyl acetate, n-Hexane (HPLC grade)

  • Water, LC-MS grade

  • Acetic Acid, Formic Acid (analytical grade)

  • Sodium Chloride (NaCl)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent, 500 mg, 6 mL[4]

2.2 Standard and Calibration Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of CAP and CAP-d5 in methanol. Store at ≤ -18°C for up to 12 months.[4]

  • Working Standard Solutions (1 µg/mL): Prepare intermediate working solutions by diluting the stock solutions in methanol. Store at <6°C for up to six months.[4]

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the CAP-d5 working solution in 50% methanol/water.

  • Matrix-Matched Calibration Curve: Prepare a series of calibration standards by spiking blank matrix extract with CAP working solutions to achieve final concentrations ranging from 0.025 to 2.0 µg/kg. The internal standard is added to each standard at a constant concentration.

2.3 Instrumentation

  • LC System: Agilent 1200 Series HPLC or equivalent.[4]

  • MS System: SCIEX Triple Quad™ 3500 or equivalent triple quadrupole mass spectrometer with a Turbo V™ electrospray ionization (ESI) source.[1]

  • Analytical Column: Kinetex C8 (75 mm × 2.1 mm, 2.6 µm) or equivalent reverse-phase column.[4]

2.4 LC-MS/MS Method Parameters

The parameters for the LC-MS/MS analysis are summarized in the table below.

ParameterSetting
LC System
ColumnKinetex C8 (75 mm × 2.1 mm, 2.6 µm)[4]
Mobile Phase AWater with 0.1% Acetic Acid
Mobile Phase BMethanol[4]
Flow Rate0.4 mL/min[1][4]
Injection Volume10 µL[4][6]
Column Temperature40°C[4]
Gradient0-2.5 min (15% B), 2.5-3.0 min (45% B), 3.1-5.0 min (15% B)[4]
MS System
Ionization ModeESI Negative[1]
Capillary/IonSpray Voltage-2800 V[1]
Source Temperature400°C[4]
MRM Transitions (m/z)CAP: 321 → 152 (Quantifier), 321 → 194 (Qualifier)[4] CAP-d5: 326 → 157 (Quantifier)
Collision Energy (CE)CAP: -22 eV (152), -18 eV (194)[4] CAP-d5: -22 eV (157)
Declustering Potential (DP)-85 V[1]
Results and Discussion

The described method was validated based on EU guidelines, demonstrating high sensitivity, accuracy, and precision for the analysis of chloramphenicol in diverse food matrices.[4][7]

  • Linearity: The method showed excellent linearity across a range of 0.1 to 10.0 µg/kg, with a correlation coefficient (R²) consistently greater than 0.99 for all matrices.[4][8]

  • Accuracy and Precision: The accuracy, determined by recovery studies, was within the acceptable range of 92.1% to 107.1%.[4] The method's precision was excellent, with repeatability (RSDr) values below 11.0% and within-laboratory reproducibility (RSDR) below 13.6%.[4]

  • Sensitivity: The method's Limit of Quantification (LOQ) was established at 0.1 µg/kg, which is well below the EU's MRPL of 0.3 µg/kg, making it suitable for regulatory monitoring.[3] Some optimized methods can achieve even lower LOQs, down to 0.025 µg/kg.[6][9]

Summary of Quantitative Performance Data

ParameterMatrixResultReference(s)
Linearity (R²) Multi-matrix0.99 - 0.998[4]
Poultry Meal> 0.999[8]
Milk> 0.99[3]
Recovery (%) Multi-matrix92.1 - 107.1[4]
Milk96.5 ± 10.59[3]
Shrimp85 - 102[10]
Precision (Repeatability, RSDr %) Multi-matrix4.4 - 11.0[4]
Milk10.6[3]
Limit of Quantification (LOQ) Milk0.1 µg/kg[3]
Shrimp0.3 µg/kg[10]
Honey/Milk0.02 - 0.045 µg/kg[9]
Decision Limit (CCα) Poultry Meal0.29 µg/kg[8]
Detection Capability (CCβ) Poultry Meal0.32 µg/kg[8]
Conclusion

The LC-MS/MS method using Chloramphenicol-d5 as an internal standard provides a reliable, sensitive, and accurate tool for the routine quantification of chloramphenicol residues in food. The simple extraction protocol and robust analytical performance make it highly suitable for high-throughput food safety laboratories to ensure compliance with international regulations.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Milk and Honey
  • Homogenization: Weigh 5.0 g of the homogenized sample (milk or honey) into a 50 mL centrifuge tube. For honey, first dissolve in 5 mL of LC-MS grade water.[4]

  • Internal Standard Spiking: Add 30 µL of the 10 ng/mL CAP-d5 internal standard working solution to the sample and vortex for 30 seconds.[4]

  • Extraction: Add 10 mL of ethyl acetate to the tube.[4] Cap and vortex vigorously for 2 minutes, then centrifuge at 2,930 x g for 10 minutes at 6°C.[4]

  • Solvent Evaporation: Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[4]

  • Defatting/Cleanup: Re-dissolve the residue in 6 mL of 4% NaCl solution. Add 3 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer. Repeat this step.[4]

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 4% NaCl solution.[11]

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 6 mL of water, followed by 3 mL of 20% methanol.[11]

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of 60% methanol.[11]

  • Final Preparation: Evaporate the eluate to dryness under nitrogen at 45°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B). Vortex, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Sample Weighing (5g Matrix) spike 2. IS Spiking (CAP-d5) sample->spike extract 3. LLE (Ethyl Acetate) spike->extract cleanup 4. Cleanup (Hexane Wash / SPE) extract->cleanup reconstitute 5. Reconstitution cleanup->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms data 7. Data Processing (Quantification) lcms->data

Caption: High-level workflow for Chloramphenicol analysis.

logical_relationship cluster_sample Sample Extract cluster_ms Tandem Mass Spectrometer CAP Chloramphenicol (Analyte) LC LC Separation CAP->LC CAPd5 Chloramphenicol-d5 (Internal Standard) CAPd5->LC ESI ESI Source (Ionization) Q1 Q1: Precursor Ion Selection (m/z 321 & 326) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 152, 194, 157) Q2->Q3 Detector Detector Q3->Detector Result Quantification (Area Ratio CAP / CAP-d5) Detector->Result LC->ESI

Caption: Analyte and IS pathway in LC-MS/MS analysis.

References

Application Note: Sample Preparation for Chloramphenicol Analysis in Honey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals, including honeybees, in many countries due to its potential adverse effects on human health, such as aplastic anemia.[1][2] The European Union has set a minimum required performance level (MRPL) of 0.3 µg/kg for CAP in food of animal origin.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring CAP residues in honey to ensure food safety and compliance with regulations.

A critical step in the analysis of chloramphenicol in honey is the sample preparation, which aims to extract CAP from the complex honey matrix and remove interfering substances.[4][5] The high sugar content and complex composition of honey can cause matrix effects, such as ion suppression, which can interfere with accurate quantification by techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[4] This application note provides detailed protocols for common and effective sample preparation techniques for the analysis of chloramphenicol in honey, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of chloramphenicol from honey extracts.[2][4][6] It offers good recovery and cleanup efficiency.

Materials and Reagents:

  • Honey sample

  • Deionized water

  • Ethyl acetate[4][6]

  • Methanol[6]

  • SPE cartridges (e.g., CHROMABOND® HLB)[6][7]

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Sample Pre-treatment:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.[6]

    • Add 4 mL of deionized water and vortex vigorously for 30 seconds to dissolve the honey.[6]

    • Add 15 mL of ethyl acetate and vortex vigorously for 30 seconds.[6]

    • Centrifuge at 3000 rpm for 10 minutes.[6]

    • Transfer 12 mL of the upper ethyl acetate layer to a new tube.[6]

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[6]

    • Reconstitute the residue in 10 mL of deionized water.[6][7]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[6]

  • Sample Loading:

    • Load the entire 10 mL of the reconstituted sample extract onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[6]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[6]

  • Drying:

    • Dry the cartridge by applying a vacuum or passing air through it for 5-10 minutes.[6]

  • Elution:

    • Elute the chloramphenicol from the cartridge with 5 mL of a mixture of ethyl acetate and methanol (e.g., 80:20, v/v).[6]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and straightforward method for extracting chloramphenicol from honey.[8] It is based on the partitioning of the analyte between two immiscible liquid phases.

Materials and Reagents:

  • Honey sample

  • Deionized water

  • Ethyl acetate[8]

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Weigh 1 g of honey into a centrifuge tube.[8]

    • Add 1 mL of deionized water and vortex for one minute to dissolve the honey.[8]

  • Extraction:

    • Add 6 mL of ethyl acetate to the tube and vortex for 10 minutes.[8]

    • Centrifuge at 10,000 rpm for 10 minutes at 5 °C.[8]

  • Collection and Evaporation:

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.[8]

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50 °C.[8]

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of a water and methanol mixture (e.g., 95:5, v/v).[8]

    • Filter the reconstituted solution through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[8]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for the analysis of various residues in food matrices due to its simplicity, speed, and minimal solvent usage.[9][10]

Materials and Reagents:

  • Honey sample

  • Deionized water

  • Acetonitrile[11]

  • Sodium chloride (NaCl)[11]

  • Primary secondary amine (PSA) sorbent

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Preparation and Extraction:

    • Weigh 1 g of honey into a 50 mL centrifuge tube.[11]

    • Add 5 mL of deionized water and vortex for 2 minutes to dissolve the honey.[11]

    • Add 10 mL of acetonitrile and 1 g of sodium chloride.[11]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and partitioning.

    • Centrifuge at 4000 rpm for 5 minutes.[11]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing PSA sorbent.

    • Vortex for 30 seconds to facilitate the removal of interfering substances.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[11]

Data Presentation

The performance of different sample preparation methods for chloramphenicol analysis in honey is summarized in the table below. This data is compiled from various studies and provides a comparative overview of their effectiveness.

MethodRecovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference(s)
Solid-Phase Extraction (SPE) 90 - 960.05 - 0.190.1 - 0.3[2][7][12]
Liquid-Liquid Extraction (LLE) 80 - 1200.0250.05[8]
QuEChERS 95.6 - 99.30.02 - 0.0450.15 - 0.20[9][13]
Automated Online Extraction 80.9 - 96.00.0230.047[3]
Salting-Out Assisted LLE >95-0.15[14][15]

Note: The reported values can vary depending on the specific laboratory conditions, instrumentation, and honey matrix.

Mandatory Visualization

The following diagrams illustrate the workflows of the described sample preparation methods.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Preparation s1 Weigh 5g Honey s2 Add 4mL Water & Vortex s1->s2 s3 Add 15mL Ethyl Acetate & Vortex s2->s3 s4 Centrifuge (3000 rpm, 10 min) s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in 10mL Water s6->s7 spe1 Condition SPE Cartridge (Methanol & Water) s7->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (5mL Water) spe2->spe3 spe4 Dry Cartridge spe3->spe4 spe5 Elute CAP (Ethyl Acetate/Methanol) spe4->spe5 f1 Evaporate Eluate spe5->f1 f2 Reconstitute f1->f2 f3 LC-MS/MS Analysis f2->f3

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_final Final Preparation l1 Weigh 1g Honey l2 Add 1mL Water & Vortex l1->l2 l3 Add 6mL Ethyl Acetate & Vortex l2->l3 l4 Centrifuge (10000 rpm, 10 min) l3->l4 l5 Collect Organic Layer l4->l5 f1 Evaporate to Dryness l5->f1 f2 Reconstitute (Water/Methanol) f1->f2 f3 Filter (0.2 µm) f2->f3 f4 LC-MS/MS Analysis f3->f4

Caption: Liquid-Liquid Extraction (LLE) Workflow.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation q1 Weigh 1g Honey q2 Add 5mL Water & Vortex q1->q2 q3 Add 10mL Acetonitrile & 1g NaCl q2->q3 q4 Vortex & Centrifuge q3->q4 q5 Collect Supernatant q4->q5 c1 Add Aliquot to PSA q5->c1 c2 Vortex & Centrifuge c1->c2 c3 Collect Supernatant c2->c3 f1 Evaporate to Dryness c3->f1 f2 Reconstitute f1->f2 f3 LC-MS/MS Analysis f2->f3

Caption: QuEChERS Workflow.

References

Application Note: Determination of Chloramphenicol-d4 in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries, including the United States, Canada, and the European Union, due to its potential carcinogenic effects and the risk of causing aplastic anemia in humans.[1][2] Regulatory bodies have set stringent minimum required performance limits (MRPL) for CAP in food products, necessitating highly sensitive and specific analytical methods for its detection.[1][3] This application note details a robust and validated method for the quantification of chloramphenicol in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Chloramphenicol-d4 (CAP-d4) as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[4]

This document provides detailed experimental protocols for the analysis of CAP in honey, milk, and meat, summarizing key performance data in tabular format. Additionally, experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Experimental Protocols

The following protocols describe the sample preparation and LC-MS/MS analysis for the determination of chloramphenicol in honey, milk, and meat matrices.

Materials and Reagents
  • Chloramphenicol (CAP) standard (≥99% purity)

  • This compound (CAP-d4) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hexane (HPLC grade)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol 1: Analysis of Chloramphenicol in Honey

This protocol is adapted from established methods utilizing liquid-liquid extraction (LLE) for sample cleanup.[5][6]

1. Sample Preparation: a. Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube. b. Spike the sample with a known concentration of CAP-d4 internal standard solution. c. Add 1 mL of water and vortex for 1 minute to dissolve the honey. d. Add 6 mL of ethyl acetate and vortex for 10 minutes. e. Centrifuge at 10,000 rpm for 10 minutes at 5 °C.[5] f. Transfer the upper organic layer (ethyl acetate) to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 50 °C. h. Reconstitute the residue in 1 mL of a 95:5 (v/v) water:methanol solution. i. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[5]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent[5]
  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 20 µL
  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent Ultivo LC/TQ)[5]
  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • MRM Transitions: See Table 1

Protocol 2: Analysis of Chloramphenicol in Milk

This protocol involves a protein precipitation step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7]

1. Sample Preparation: a. Measure 5 mL of a milk sample into a 50 mL centrifuge tube. b. Add a known amount of CAP-d4 internal standard. c. Add 10 mL of acetonitrile, vortex for 1 minute for protein precipitation.[7] d. Add 4 g of MgSO₄ and 1 g of NaCl, vortex for 5 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant (acetonitrile layer) to a new tube. g. The extract can be directly analyzed or subjected to a d-SPE cleanup by adding a suitable sorbent (e.g., C18) and vortexing, followed by centrifugation. h. Evaporate the final extract to dryness and reconstitute in 1 mL of the initial mobile phase. i. Filter the sample through a 0.22 µm filter before injection.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent
  • Column: Reversed-phase C18 column
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
  • Ionization Mode: ESI-
  • MRM Transitions: See Table 1

Protocol 3: Analysis of Chloramphenicol in Meat

This protocol utilizes a straightforward liquid extraction with ethyl acetate.[3]

1. Sample Preparation: a. Weigh 2 g of homogenized meat sample into a 50 mL centrifuge tube. b. Add the CAP-d4 internal standard. c. Add 6 mL of ethyl acetate and vortex thoroughly. d. Centrifuge the sample. e. Transfer the supernatant to a new tube and evaporate to dryness.[3] f. Add 1 mL of hexane to the residue and vortex. g. Add 1 mL of the initial mobile phase, vortex, and allow the layers to separate. h. Collect the lower aqueous/mobile phase layer and filter it through a 0.22 µm filter for LC-MS/MS analysis.[3]

2. LC-MS/MS Conditions:

  • LC System: SCIEX ExionLC AC or equivalent[3]
  • Column: Synergy Fusion RP 18e (50 X 2.6 mm) 2.5µ or similar[3]
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 0.4 mL/min[3]
  • Injection Volume: 20 µL[3]
  • MS System: SCIEX Triple Quad 3500 or equivalent[3]
  • Ionization Mode: ESI-
  • MRM Transitions: See Table 1

Data Presentation

The following tables summarize the key quantitative data for the LC-MS/MS analysis of Chloramphenicol.

Table 1: MRM Transitions for Chloramphenicol (CAP) and Internal Standard (CAP-d4)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Chloramphenicol321152194
This compound326157-

Note: The specific qualifier ions and collision energies may vary depending on the instrument and optimization.[8][9]

Table 2: Method Performance Data

Food MatrixLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (%RSD)Reference
Honey0.047 - 0.0580.9 - 96.0< 10[1][5]
Milk< 0.05090 - 110< 15[7]
Meat0.01 - 0.5085 - 120< 5[3][10]

The reported values are typical and may vary based on the specific laboratory conditions and equipment.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of chloramphenicol in different food matrices.

experimental_workflow_honey cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh 1. Weigh 1g Honey spike 2. Spike with CAP-d4 weigh->spike dissolve 3. Dissolve in Water spike->dissolve extract 4. Liquid-Liquid Extraction (Ethyl Acetate) dissolve->extract centrifuge1 5. Centrifuge extract->centrifuge1 separate 6. Collect Organic Layer centrifuge1->separate evaporate 7. Evaporate to Dryness separate->evaporate reconstitute 8. Reconstitute evaporate->reconstitute filter 9. Filter reconstitute->filter lcms Inject into LC-MS/MS filter->lcms

Caption: Workflow for Chloramphenicol Analysis in Honey.

experimental_workflow_milk cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis measure 1. Measure 5mL Milk spike 2. Spike with CAP-d4 measure->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate add_salts 4. Add Salts (MgSO4, NaCl) precipitate->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 collect 6. Collect Supernatant centrifuge1->collect evaporate 7. Evaporate to Dryness collect->evaporate reconstitute 8. Reconstitute evaporate->reconstitute filter 9. Filter reconstitute->filter lcms Inject into LC-MS/MS filter->lcms

Caption: Workflow for Chloramphenicol Analysis in Milk.

experimental_workflow_meat cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh 1. Weigh 2g Meat spike 2. Spike with CAP-d4 weigh->spike extract 3. Liquid Extraction (Ethyl Acetate) spike->extract centrifuge1 4. Centrifuge extract->centrifuge1 collect 5. Collect Supernatant centrifuge1->collect evaporate 6. Evaporate to Dryness collect->evaporate cleanup 7. Hexane Wash evaporate->cleanup reconstitute 8. Reconstitute in Mobile Phase cleanup->reconstitute filter 9. Filter reconstitute->filter lcms Inject into LC-MS/MS filter->lcms

Caption: Workflow for Chloramphenicol Analysis in Meat.

Conclusion

The described LC-MS/MS methods using this compound as an internal standard provide a sensitive, specific, and reliable approach for the quantification of chloramphenicol residues in various food matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety testing and regulatory compliance. The use of a deuterated internal standard is essential to ensure the accuracy and precision of the results by compensating for matrix-induced signal suppression or enhancement and variability in sample preparation. The methods are capable of detecting chloramphenicol at levels below the minimum required performance limits set by international regulatory agencies.[1][3]

References

Application Note: High-Throughput Analysis of Chloramphenicol in Food Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust and sensitive method for the quantification of chloramphenicol in various food matrices, including milk, honey, and meat products. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chloramphenicol-d4 as an internal standard to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis in Negative Ion Electrospray (ESI-) mode. The method is suitable for high-throughput screening and confirmatory analysis, meeting the stringent global regulatory requirements for chloramphenicol residues in food products.

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential adverse health effects in humans, including aplastic anemia.[1][2] Regulatory bodies such as the European Union have set a minimum required performance limit (MRPL) for chloramphenicol in food of animal origin at 0.3 µg/kg.[1][3] Consequently, highly sensitive and specific analytical methods are required for the routine monitoring of chloramphenicol residues in various food commodities.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues due to its high sensitivity, selectivity, and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.

This application note provides a comprehensive protocol for the extraction and analysis of chloramphenicol from different food matrices using a simplified sample preparation procedure followed by rapid LC-MS/MS detection.

Experimental

Materials and Reagents
  • Chloramphenicol (≥98% purity)

  • This compound (as internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Chloramphenicol in methanol.

  • Prepare a 100 µg/mL stock solution of this compound in methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should encompass the expected levels of chloramphenicol in the samples.

Sample Preparation:

The following are generalized protocols. Optimization may be required for specific matrices.

Protocol 1: Milk (Protein Precipitation)

  • To 1.0 mL of milk sample, add 10 µL of the this compound internal standard working solution.

  • Add 3.0 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Honey (Dilution and Liquid-Liquid Extraction)

  • Weigh 1.0 g of honey into a 15 mL centrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 4.0 mL of water and vortex until the honey is completely dissolved.

  • Add 5.0 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction with another 5.0 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 3: Meat (Homogenization and Liquid-Liquid Extraction)

  • Weigh 2.0 g of homogenized meat sample into a 50 mL centrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 8.0 mL of ethyl acetate and homogenize for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction with another 8.0 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of n-hexane to the dried extract, vortex, and then add 1 mL of mobile phase.

  • Vortex and centrifuge; collect the lower layer for analysis.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-4.0 min: 90% B, 4.1-5.0 min: 10% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Chloramphenicol (Quantifier) 321.0152.0 0.13020
Chloramphenicol (Qualifier)321.0194.00.13015
This compound (IS) 325.0156.0 0.13020

Note: The MRM transitions for this compound are proposed based on the stable isotope label. The exact masses and optimal collision energies may require empirical determination.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of chloramphenicol in various food matrices. The chromatographic separation provided a sharp and symmetrical peak for chloramphenicol, with a typical retention time of approximately 2.5 minutes, allowing for a rapid analysis time of 5 minutes per sample.

Method Validation Data Summary:

ParameterMilkHoneyMeat
Linearity (r²) >0.995>0.995>0.995
LOD (µg/kg) 0.050.050.1
LOQ (µg/kg) 0.150.150.3
Recovery (%) 92-10588-10285-98
Precision (RSD%) <10<12<15

The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision across all tested matrices. The method's limit of quantification (LOQ) is well below the established MRPL of 0.3 µg/kg, making it suitable for regulatory compliance monitoring.

Visualizations

experimental_workflow sample Sample (Milk, Honey, Meat) add_is Add Internal Standard (this compound) sample->add_is prep Sample Preparation (Extraction/Precipitation) add_is->prep centrifuge Centrifugation prep->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis lcms->data

Caption: General experimental workflow for the analysis of Chloramphenicol.

logical_relationship method LC-MS/MS Method sensitivity High Sensitivity method->sensitivity selectivity High Selectivity method->selectivity accuracy High Accuracy is Internal Standard (this compound) precision High Precision is->accuracy is->precision matrix Matrix Effects is->matrix Compensates for

Caption: Key attributes of the LC-MS/MS method with an internal standard.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and high-throughput solution for the determination of chloramphenicol in a variety of food matrices. The simple sample preparation protocols and the use of a deuterated internal standard ensure both efficiency and accuracy, making this method well-suited for routine food safety monitoring and regulatory compliance.

References

Application Note: Quantitative Analysis of Chloramphenicol Using a Chloramphenicol-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic effective against a wide variety of bacteria by inhibiting protein synthesis.[1][2] However, its use in food-producing animals has been banned in many countries, including the United States and the European Union, due to potential carcinogenic effects and the risk of causing dose-independent aplastic anemia in susceptible individuals.[3][4][5] Consequently, regulatory bodies have set stringent minimum required performance levels (MRPL) for CAP in food matrices, often as low as 0.3 µg/kg.[3]

Accurate and sensitive quantification at such low levels requires robust analytical methods. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. This method involves the use of a stable isotope-labeled internal standard (IS), such as Chloramphenicol-d4 (CAP-d4), which is chemically identical to the analyte but has a different mass. The IS is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the native analyte and experiences similar matrix effects and variations in extraction recovery and instrument response. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, as this ratio corrects for potential losses or signal fluctuations during the analytical workflow.

This document provides detailed protocols and data for the quantitative analysis of Chloramphenicol using this compound as an internal standard. While many published methods utilize Chloramphenicol-d5, the principles and procedures are directly applicable to CAP-d4 with appropriate adjustments to the mass-to-charge ratios monitored in the mass spectrometer.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standard and internal standard solutions is critical for quantitative analysis.

  • Chloramphenicol (CAP) Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure Chloramphenicol standard.

    • Dissolve in a 10 mL volumetric flask using methanol or ethanol.[2][6]

    • Ensure the solid is completely dissolved before making up to the final volume.

    • Store this solution at <-18°C for up to one year.[6]

  • This compound (CAP-d4) Internal Standard Stock Solution (100 µg/mL):

    • CAP-d4 is often commercially available as a solution (e.g., 100 µg/mL in acetonitrile).[3][7]

    • If starting from a solid, prepare a 100 µg/mL stock solution in methanol or acetonitrile.

    • Store the stock solution at -20°C.[1]

  • Working Standard Solutions:

    • Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with an appropriate solvent, such as methanol or a mixture of mobile phase A and B.[6]

    • For creating calibration curves, a mixed working solution containing both CAP and CAP-d4 can be prepared. For example, a solution containing 80.0 ng/mL of CAP-d4 and varying concentrations of CAP can be made.[8]

Solution TypeCompoundConcentrationSolventStorage Conditions
Primary Stock Chloramphenicol1 mg/mLMethanol≤ -18°C, up to 1 year[6]
IS Stock This compound100 µg/mLAcetonitrile/Methanol-20°C, up to 1 year[9]
Working Standard Chloramphenicol0.01 µg/mL - 10 µg/mLMethanol / Mobile Phase< 6°C, up to 6 months[6]
IS Working Solution This compound~80 ng/mLMethanol:Water (80:20)< 6°C, up to 6 months[8]
Table 1: Preparation and storage of stock and working solutions.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction for Honey)

This protocol is adapted from established methods for analyzing CAP in complex food matrices like honey.[4]

  • Sample Weighing and Fortification:

    • Weigh 5 g of the homogenized honey sample into a 50 mL centrifuge tube.

    • Add a precise volume of the CAP-d4 internal standard working solution to all samples, blanks, and calibration standards to achieve a final concentration of approximately 0.5 - 1.0 µg/kg.

    • For calibration standards, spike blank honey with varying known amounts of the CAP working solution.

  • Extraction:

    • Add 5 mL of water and vortex to dissolve the honey.

    • Add 10 mL of ethyl acetate to the tube.

    • Vigorously shake or vortex the mixture for 1-2 minutes to ensure thorough extraction of CAP into the organic layer.

    • Centrifuge the sample at >3000 x g for 10 minutes to separate the layers.[5]

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol).[10][11]

    • Vortex for 30 seconds and transfer the solution to an autosampler vial, filtering through a 0.2 µm syringe filter if necessary.[11]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.[6]

    • Column: A reverse-phase C18 column is typically used (e.g., Agilent Zorbax Eclipse SDB-C18, 1.8 µm, 4.6 x 50 mm).[8]

    • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[8][12]

    • Mobile Phase B: Acetonitrile or Methanol.[6][8]

    • Flow Rate: 0.4 - 0.75 mL/min.[6][8]

    • Injection Volume: 5 - 25 µL.[3][8]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 Qtrap).[6]

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.[6]

    • Ion Source Temperature: 400°C.[6]

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the analyte (CAP) and the internal standard (CAP-d4) for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Chloramphenicol 321.1152.0 194.0 / 257.0-22 / -18
This compound 325.1156.0 198.0 / 261.0-22 / -18
Table 2: Example LC-MS/MS parameters for CAP and CAP-d4. Note: Product ions and collision energies for CAP-d4 are illustrative and should be optimized empirically. The quantifier ion is typically the most abundant and stable fragment.[6][13]
Protocol 4: Calibration and Quantification
  • Constructing the Calibration Curve:

    • Prepare a series of matrix-matched calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 µg/kg) in blank matrix.[7]

    • Each standard must contain a constant, known concentration of the CAP-d4 internal standard.

    • Analyze the standards using the established LC-MS/MS method.

    • For each point, calculate the peak area ratio: (Peak Area of CAP) / (Peak Area of CAP-d4).

    • Plot the peak area ratio (y-axis) against the known concentration of CAP (x-axis).

    • Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x) is often applied to ensure accuracy at the lower end of the curve.[7][11] The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.995.[8]

  • Quantifying Unknown Samples:

    • Analyze the unknown samples using the same LC-MS/MS method.

    • Calculate the peak area ratio for each unknown sample.

    • Determine the concentration of CAP in the sample by interpolating the measured peak area ratio on the calibration curve using the regression equation (y = mx + c).

Quantitative Data and Method Performance

The use of a deuterated internal standard provides high-quality quantitative results. The performance of such methods is typically evaluated based on linearity, recovery, precision, and sensitivity.

ParameterTypical ValueMatrixReference
Linearity (R²) > 0.995Honey, Milk[3][7]
Recovery 80 - 107%Honey, Eggs[3][14]
Precision (RSD) < 10%Eggs[14]
LOD 0.02 - 0.09 µg/kgMilk, Honey[4][13]
LOQ 0.03 - 0.12 µg/kgMilk, Honey[4][13]
Table 3: Typical performance characteristics of LC-MS/MS methods for Chloramphenicol using a deuterated internal standard.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (e.g., 5g Honey) Spike_IS 2. Spike with CAP-d4 Internal Standard Sample->Spike_IS Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->Extract Evap 4. Evaporate Solvent Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon LCMS 6. LC-MS/MS Analysis (Negative ESI, MRM Mode) Recon->LCMS Integrate 7. Integrate Peak Areas (CAP & CAP-d4) LCMS->Integrate Ratio 8. Calculate Area Ratio (CAP / CAP-d4) Integrate->Ratio Quantify 9. Quantify using Calibration Curve Ratio->Quantify Result Final Concentration (µg/kg) Quantify->Result

Caption: General workflow for Chloramphenicol quantification.

G cluster_top Core Principle of Internal Standard Method cluster_bottom Quantification Analyte Analyte (CAP) Signal (Variable due to matrix/recovery) Ratio Calculate Signal Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard (CAP-d4) Signal (Experiences same variation) IS->Ratio Correction Ratio is independent of sample loss and signal suppression/enhancement Ratio->Correction CalCurve Plot: Ratio vs. Known Concentration (Creates Linear Calibration Curve) Ratio->CalCurve Result Determine Unknown Concentration from its Signal Ratio CalCurve->Result

References

Application Note: Solid Phase Extraction Protocol for the Quantification of Chloramphenicol and its Internal Standard Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that, due to its potential to cause serious adverse effects in humans, is banned for use in food-producing animals in many countries.[1][2] Consequently, regulatory bodies have established minimum required performance limits (MRPLs) for CAP in various food matrices, necessitating sensitive and reliable analytical methods for its detection.[1] This application note details a robust solid phase extraction (SPE) protocol for the simultaneous extraction of chloramphenicol and its deuterated internal standard, chloramphenicol-d4, from complex matrices such as honey. The use of an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[1] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Materials and Methods

Reagents and Standards
  • Chloramphenicol (≥98% purity)

  • Chloramphenicol-d5 (functionally equivalent to d4, as a deuterated internal standard)[1][4]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethyl acetate (ACS grade or higher)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Ammonium Hydroxide

  • Formic Acid

  • Nitrogen gas, high purity

Equipment and Consumables
  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 6 mL, 200 mg) are commonly used.

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Sample tubes (e.g., 15 mL and 50 mL polypropylene tubes)

  • Evaporator (e.g., nitrogen evaporator with a water bath)

  • Analytical balance

  • LC-MS/MS system

Experimental Protocols

This protocol is optimized for the analysis of chloramphenicol in honey, a particularly complex matrix.

Standard Solution Preparation
  • Chloramphenicol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chloramphenicol in methanol.

  • This compound Stock Solution (100 µg/mL): Prepare in methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., 10% acetonitrile in water) to create a calibration curve.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples, blanks, and calibration standards.

Sample Preparation
  • Weigh 2-5 g of a homogenized honey sample into a 50 mL centrifuge tube.[3][5]

  • Add a known volume of the this compound internal standard spiking solution.

  • Add 5-20 mL of ultrapure water and vortex until the honey is completely dissolved.[3][5]

  • For enhanced extraction, add 15 mL of ethyl acetate, cap the tube, and shake vigorously for 5 minutes.[5]

  • Centrifuge the sample at 3500-4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction of the aqueous layer with an additional portion of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6]

  • Reconstitute the residue in 5 mL of ultrapure water for loading onto the SPE cartridge.

Solid Phase Extraction (SPE) Protocol

The following steps are based on the use of a polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[3] Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.[3] Some methods may employ a multi-step wash, including a wash with a weak organic solvent to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove excess water.[3]

  • Elution: Elute the chloramphenicol and this compound from the cartridge using 4-8 mL of an appropriate solvent. Common elution solvents include methanol or acetonitrile.[3][7] Some protocols may use methanol with a small percentage of ammonium hydroxide to improve recovery.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 10% acetonitrile in water).[3]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Final Analysis Sample 1. Weigh Honey Sample & Spike with d4-CAP Dissolve 2. Dissolve in Water Sample->Dissolve Extract 3. Liquid-Liquid Extraction with Ethyl Acetate Dissolve->Extract Evaporate_Extract 4. Evaporate Organic Layer Extract->Evaporate_Extract Reconstitute_Sample 5. Reconstitute in Water Evaporate_Extract->Reconstitute_Sample Condition 6. Condition Cartridge (Methanol & Water) Load 7. Load Sample Reconstitute_Sample->Load Condition->Load Wash 8. Wash with Water Load->Wash Dry 9. Dry Cartridge Wash->Dry Elute 10. Elute with Methanol Dry->Elute Evaporate_Eluate 11. Evaporate Eluate Elute->Evaporate_Eluate Reconstitute_Final 12. Reconstitute in Mobile Phase Evaporate_Eluate->Reconstitute_Final Analysis 13. LC-MS/MS Analysis Reconstitute_Final->Analysis

Caption: Workflow for the solid phase extraction of chloramphenicol.

Data Presentation

The following table summarizes typical performance data for the analysis of chloramphenicol using an SPE protocol coupled with LC-MS/MS. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueReference Matrix
Recovery 85-115%Honey, Milk, Seafood, Urine
Limit of Detection (LOD) < 0.05 µg/kgMilk
Limit of Quantification (LOQ) 0.047 - 0.1 µg/kgHoney, Urine
Precision (%RSD) < 15%Honey

Recovery data is often in the range of 91% to 116% for seafood samples[7] and 92.1% to 107.1% across various biological matrices.[6] For honey, recoveries greater than 90% have been reported.[8] The limit of quantification has been reported as low as 0.1 µg/L in matrices like milk and urine[9], with some methods achieving a lower limit of quantification of 0.047 µg/kg in honey.[1]

Conclusion

This solid phase extraction protocol provides an effective and reliable method for the cleanup and concentration of chloramphenicol and its deuterated internal standard from complex matrices prior to LC-MS/MS analysis. The use of a polymeric reversed-phase SPE cartridge allows for good retention of the analytes and efficient removal of matrix interferences, leading to high recovery and low limits of detection. This method is suitable for laboratories performing routine monitoring of chloramphenicol residues in food and other biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloramphenicol-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the low recovery of this compound during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to troubleshoot specific problems you may encounter.

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix is a primary cause. This can be due to the wrong choice of extraction solvent, incorrect pH, or inadequate homogenization.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, fats, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3]

  • Analyte Instability: Chloramphenicol and its deuterated analog can degrade under certain conditions, such as exposure to high temperatures or alkaline pH.[4][5][6]

  • Issues with Solid-Phase Extraction (SPE): Problems can arise from an inappropriate SPE sorbent, incomplete conditioning of the cartridge, sample overload, or use of an incorrect elution solvent.

  • Instrumental Problems: A dirty ion source, incorrect mass spectrometer settings, or issues with the liquid chromatography (LC) system can all contribute to poor signal and low apparent recovery.

Q2: My recovery of this compound is low and inconsistent across different samples. What should I investigate first?

Inconsistent recovery often points towards matrix effects, which can vary significantly between different sample lots or types.

Troubleshooting Steps:

  • Evaluate Matrix Effects: A common method to assess matrix effects is the post-extraction spike experiment.[2]

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with this compound.

      • Set B: Pure solvent spiked with this compound at the same concentration.

    • Calculate the matrix effect using the formula:

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value significantly lower than 100% indicates ion suppression, while a value significantly higher suggests ion enhancement.

  • Improve Sample Cleanup: If significant matrix effects are observed, consider refining your sample preparation method.

    • Optimize SPE: Experiment with different SPE sorbents (e.g., C18, HLB) or use a more specific sorbent like a molecularly imprinted polymer (MIP).[7]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. Ethyl acetate and acetonitrile are commonly used for chloramphenicol extraction.[8]

    • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, although this may impact the limit of detection.

Troubleshooting Workflow for Inconsistent Recovery

G start Low and Inconsistent Recovery Observed check_matrix_effects Perform Post-Extraction Spike Experiment start->check_matrix_effects matrix_effect_present Significant Matrix Effect (Suppression or Enhancement)? check_matrix_effects->matrix_effect_present improve_cleanup Improve Sample Cleanup matrix_effect_present->improve_cleanup Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_spe Optimize SPE Protocol (e.g., different sorbent, elution solvent) improve_cleanup->optimize_spe optimize_lle Optimize LLE Protocol (e.g., different solvent, pH) improve_cleanup->optimize_lle dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample end Recovery Issue Resolved optimize_spe->end optimize_lle->end dilute_sample->end check_other_factors Investigate Other Factors (e.g., Analyte Stability, Instrument Performance) no_matrix_effect->check_other_factors check_other_factors->end

Caption: Troubleshooting workflow for inconsistent this compound recovery.

Q3: I suspect my extraction protocol is inefficient. How can I optimize it?

Optimizing your extraction protocol involves systematically evaluating different parameters to maximize the recovery of this compound.

Key Parameters for Optimization:

  • Extraction Solvent: The choice of solvent is critical. For liquid-liquid extraction (LLE), ethyl acetate and acetonitrile are commonly used. For solid-liquid extraction (SLE), a mixture of a buffer and an organic solvent (e.g., citrate buffer:methanol) can be effective.[8][9]

  • pH of the Sample: Chloramphenicol is stable in acidic conditions and tends to degrade in alkaline environments (pH > 10).[4] Adjusting the sample pH to a slightly acidic or neutral range can improve stability and extraction efficiency.

  • Homogenization and Extraction Time: Ensure thorough homogenization of the sample with the extraction solvent. The optimal extraction time should be evaluated; for some methods, shaking for 60 minutes has been shown to be effective.[9]

  • Temperature: Higher temperatures can sometimes increase extraction efficiency, but also risk degrading the analyte.[10] Thermal degradation of chloramphenicol has been observed at elevated temperatures.[5]

ParameterRecommendationRationale
Extraction Solvent Ethyl acetate, acetonitrile, or a buffer/methanol mixture.These solvents have shown good recovery for chloramphenicol in various matrices.[8][9]
pH Adjust to a slightly acidic to neutral pH (e.g., 4-7).Chloramphenicol is more stable in acidic conditions and degrades at high pH.[4]
Extraction Time Evaluate different durations (e.g., 30, 60, 90 minutes).To ensure complete extraction from the matrix.[9]
Temperature Generally, perform extractions at room temperature.To prevent thermal degradation of the analyte.[5]

Experimental Protocols

1. General Solid-Phase Extraction (SPE) Protocol for this compound

This is a general protocol that should be optimized for your specific sample matrix.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge (e.g., OASIS® HLB).[9]

    • Pass 3 mL of distilled water through the cartridge.[9] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated and diluted sample extract onto the cartridge at a slow flow rate (e.g., 3 mL/min).[9]

  • Washing:

    • Wash the cartridge with a weak organic solvent or water to remove interferences. This step may need to be optimized.

  • Drying:

    • Dry the cartridge under vacuum to remove any residual water.[9]

  • Elution:

    • Elute the this compound with a suitable solvent, such as methanol containing a small amount of acetic acid (e.g., 10 mL of 0.1% acetic acid in methanol).[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation and SPE Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps sample Sample Homogenization and Extraction centrifuge Centrifugation sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge (Methanol, Water) supernatant->condition load Load Sample Extract condition->load wash Wash Cartridge load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for sample preparation and solid-phase extraction.

Summary of Quantitative Data for Chloramphenicol Analysis

The following table summarizes key quantitative parameters from various studies on chloramphenicol analysis, which can serve as a starting point for method development and troubleshooting for this compound.

MatrixExtraction MethodKey ParametersReported Recovery (%)Reference
Milk PowderLiquid-Liquid ExtractionEthyl AcetateNot specified, but matrix effects were a key consideration.[1]
Various Animal TissuesSPEElution with 60% methanol, followed by a second SPE step with 100% methanol elution.92.1 - 107.1[8]
HoneyDispersive Liquid-Liquid Microextraction (DLLME)Natural deep eutectic solvent (menthol and acetic acid).98.8 - 101.5[11]
Soil and Plant SamplesSolid-Liquid Extraction followed by SPEExtraction with citrate buffer (pH=4):methanol (1:1); SPE elution with 0.1% acetic acid in methanol.55 - 108[9]
Feed Water, Milk, HoneyAqueous Two-Phase System with Ionic Liquid1-butyl-3-methylimidazolium tetrafluoroborate and sodium citrate.90.4 - 102.7[10]

Disclaimer: This technical support guide is intended for informational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols. The specific experimental conditions may need to be optimized for your particular application and matrix.

References

Technical Support Center: Optimizing Liquid Chromatography Methods for Chloramphenicol and d4-Chloramphenicol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of chloramphenicol and its deuterated internal standard, d4-chloramphenicol.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of LC methods for chloramphenicol and d4-chloramphenicol analysis.

Q1: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for chloramphenicol and/or d4-chloramphenicol. What are the likely causes and solutions?

A1: Poor peak shape can arise from several factors related to the mobile phase, column, or sample preparation.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like chloramphenicol. Ensure the mobile phase pH is appropriate for the compound and the column chemistry. For reversed-phase chromatography, using a slightly acidic mobile phase, such as 0.1% acetic acid or formic acid, can improve peak shape by suppressing the ionization of silanol groups on the silica-based column packing.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or undergo degradation, leading to poor peak performance. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Inappropriate Solvent for Sample Dilution: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.

Q2: Chloramphenicol and d4-chloramphenicol are co-eluting or have very poor resolution. How can I improve their separation?

A2: Achieving baseline separation is critical for accurate quantification. If you are experiencing co-elution, consider the following adjustments to your LC gradient.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution.[1] This can be achieved by decreasing the rate of change in the organic solvent concentration over time.

  • Introduce an Isocratic Hold: Incorporating an isocratic hold at a specific mobile phase composition where the two compounds start to separate can significantly enhance resolution.

  • Optimize the Initial Mobile Phase Composition: Starting with a lower percentage of organic solvent can increase retention and potentially improve the separation of early-eluting compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

Q3: My retention times are drifting from run to run. What could be causing this instability?

A3: Retention time instability can be a sign of several issues within the LC system or with the method itself.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components.

  • Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.[2][3][4]

  • Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can affect retention time stability. Check the pump for leaks and ensure it is properly primed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup of an LC method for chloramphenicol and d4-chloramphenicol analysis.

Q1: What is a typical starting LC gradient for the separation of chloramphenicol and d4-chloramphenicol?

A1: A good starting point for method development is a linear gradient using a C18 column. Based on established methods, a gradient of water and acetonitrile or methanol is commonly used.[2][3][5][6]

Example Gradient Program:

Time (min)% Mobile Phase A (e.g., Water with 0.1% Acetic Acid)% Mobile Phase B (e.g., Acetonitrile)
0.09010
1.51090
4.61090
4.79010
7.09010

This is an example based on a published method and may require optimization for your specific application and instrumentation.[3]

Q2: What type of analytical column is recommended for this separation?

A2: Reversed-phase columns, particularly C18 columns, are widely used and have been shown to be effective for the separation of chloramphenicol.[3][5] The specific choice of column (particle size, length, and diameter) will depend on the desired resolution, run time, and the capabilities of your LC system.

Commonly Used Column Specifications:

ParameterExample ValueReference
Stationary PhaseC18[3][5]
Particle Size1.7 µm - 5 µm[3][7]
Length50 mm - 250 mm[6][7]
Internal Diameter2.1 mm - 4.6 mm[3][7]

Q3: What are the recommended mobile phase compositions?

A3: The most common mobile phases consist of an aqueous component and an organic modifier.

  • Aqueous Phase (Mobile Phase A): Milli-Q water, often with an additive to improve peak shape and ionization efficiency for mass spectrometry detection. Common additives include 0.1% acetic acid or 0.1% formic acid.[5]

  • Organic Phase (Mobile Phase B): Acetonitrile or methanol are the most frequently used organic solvents.[2][3][4][5][6]

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS analysis of chloramphenicol, which can be adapted for the separation of chloramphenicol and its d4-internal standard.

Sample Preparation (Example for Milk Samples) [2]

  • To 5 g of a homogenized milk sample, add the internal standard solution (d4-chloramphenicol).

  • Add 5 mL of water and 10 mL of an acetonitrile/ethyl acetate mixture.

  • Homogenize and centrifuge the sample.

  • Collect the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a suitable solvent for injection (e.g., the initial mobile phase).

LC-MS/MS Method Parameters

ParameterValue
LC System Agilent Series 1200 HPLC system or equivalent[5]
Mass Spectrometer Sciex API 5500 Qtrap or equivalent[5]
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[3]
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL[2][5]
Column Temperature 40 °C[3][5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[2]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Resolution

Troubleshooting Poor Peak Resolution start Start: Poor Resolution or Co-elution shallow_gradient Decrease Gradient Slope start->shallow_gradient Primary Action change_solvent Change Organic Solvent (e.g., ACN to MeOH) start->change_solvent Alternative Approach check_column Evaluate Column Performance start->check_column If other methods fail isocratic_hold Introduce Isocratic Hold shallow_gradient->isocratic_hold If still not resolved optimize_initial Optimize Initial % Organic isocratic_hold->optimize_initial Fine-tuning end_bad Further Optimization Needed isocratic_hold->end_bad If unsuccessful change_solvent->shallow_gradient end_good Resolution Improved optimize_initial->end_good Success check_column->end_bad If column is faulty

Caption: A logical workflow for troubleshooting poor peak resolution.

Experimental Workflow for Chloramphenicol Analysis

Experimental Workflow sample_prep Sample Preparation (Extraction & Cleanup) lc_separation LC Separation (Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Chloramphenicol-d4 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Chloramphenicol-d4 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Disclaimer: Specific stability data for this compound is limited. The data presented here is primarily based on studies of the non-deuterated parent compound, Chloramphenicol. The stability of this compound is expected to be very similar to that of Chloramphenicol, as the deuterium labeling is unlikely to significantly affect the primary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound powder is stable when stored in the solid state.[1] It is recommended to store the powder at temperatures between 2°C and 8°C for long-term storage, for at least 3 years.[2][3] It should be protected from excessive exposure to light and moisture.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: A common practice is to prepare a stock solution in 100% ethanol at a concentration of 25-34 mg/mL.[3] This stock solution should be stored at -20°C and is reported to be stable for up to one year.[4] Another source suggests that stock solutions prepared in ethanol should be stored at 2-8°C and used within 30 days.[5] For some applications, a stock solution of 10 mg/mL in ethanol is prepared and then diluted with water to a final concentration of 1 mg/mL; this solution should be refrigerated and used within 30 days.[6]

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of chloramphenicol are susceptible to hydrolysis. At 20-22°C, an unbuffered aqueous solution can lose about half of its chloramphenicol content over 290 days.[6] The stability is significantly improved in a borax buffered solution (pH 7.4), with only a 14% loss under the same conditions.[6] Hydrolysis does not occur rapidly at ordinary temperatures within a pH range of 2-7.[6]

Q4: How does temperature affect the stability of this compound solutions?

A4: Higher temperatures accelerate the degradation of chloramphenicol. In one study, storing an ophthalmic solution at 55°C led to degradation after two months.[7][8] Heating an aqueous solution at 115°C for 30 minutes resulted in a 10% loss.[6] Storing solutions at refrigerated temperatures (2-8°C) is generally recommended to minimize degradation.[2]

Q5: Is this compound sensitive to light?

A5: Yes, chloramphenicol solutions are sensitive to light.[5][6] Photochemical decomposition can occur, leading to a yellowing of the solution and the formation of an orange-yellow precipitate, along with a decrease in pH.[6] Therefore, solutions should be protected from light during storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical results for this compound. Degradation of the standard solution due to improper storage (temperature, light exposure).Prepare a fresh stock solution from solid powder. Ensure stock solutions are stored at the recommended temperature (-20°C or 2-8°C) and protected from light. Verify the stability of the solvent used.
Yellowing of the this compound solution. Photochemical decomposition.[6]Discard the solution. When preparing and storing new solutions, use amber vials or wrap containers in aluminum foil to protect from light.
Precipitate formation in the solution. Photochemical decomposition or exceeding solubility limits.[6]If photodegradation is suspected, discard the solution. Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature.
Inconsistent results between experiments. Instability of working solutions. Degradation can occur over time, especially in aqueous solutions at room temperature.Prepare fresh working solutions daily from a stable stock solution. If using aqueous solutions, consider using a buffer (e.g., borax buffer, pH 7.4) to improve stability.[6]

Quantitative Stability Data

Table 1: Stability of Chloramphenicol in Aqueous Solutions

Solvent SystemTemperatureDurationPercent LossReference
Unbuffered Aqueous Solution20-22°C290 days~50%[6]
Borax Buffered Solution (pH 7.4)20-22°C290 days14%[6]
Aqueous Solution115°C30 minutes10%[6]
Ophthalmic Solution55°C2 monthsSignificant degradation[7][8]
Ophthalmic Solution4°C or 25°C6 monthsNo significant difference in drug content[7]

Table 2: Stability of Chloramphenicol Stock Solutions

SolventConcentrationStorage TemperatureDurationStabilityReference
100% Ethanol25-34 mg/mL-20°C1 yearStable[3][4]
EthanolNot specified2-8°C30 daysStable[5]
Ethanol (diluted with water)1 mg/mLRefrigerated30 daysStable[6]
Methanol1 mg/mL< -18°C12 monthsStable[9]
Methanol0.01 µg/mL< 6°C6 monthsStable[9]

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution in Ethanol

  • Weigh the desired amount of this compound solid.

  • Dissolve the solid in 100% ethanol to a final concentration of 25-34 mg/mL.[3]

  • Ensure complete dissolution.

  • Sterilize the solution by filtering through a 0.22 µm sterile membrane filter.[5]

  • Aliquot the stock solution into amber vials to protect from light.

  • Store the aliquots at -20°C for long-term storage (up to 1 year) or at 2-8°C for short-term use (up to 30 days).[3][4][5]

Protocol 2: Accelerated Stability Study of Aqueous Chloramphenicol Solution

This protocol is adapted from studies on chloramphenicol ophthalmic solutions.[7][10]

  • Prepare a buffered aqueous solution of this compound at a known concentration. A borax buffer at pH 7.4 can be used to enhance stability.[6]

  • Dispense the solution into amber glass containers.

  • Store the containers at various elevated temperatures (e.g., 40°C, 50°C, and 55°C) and a control at a recommended storage temperature (e.g., 4°C).[7][10]

  • At specified time points (e.g., 30, 60, and 90 days), remove samples from each temperature condition.[11]

  • Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.

  • Determine the rate of degradation at each temperature by plotting the logarithm of the concentration against time.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Weigh This compound dissolve Dissolve in Selected Solvent start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot temp1 Temperature 1 (e.g., 4°C) aliquot->temp1 Incubate temp2 Temperature 2 (e.g., 25°C) aliquot->temp2 Incubate temp3 Temperature 3 (e.g., 40°C) aliquot->temp3 Incubate temp4 Temperature 4 (e.g., 50°C) aliquot->temp4 Incubate sampling Sample at Time Points temp1->sampling temp2->sampling temp3->sampling temp4->sampling hplc Analyze by HPLC-UV sampling->hplc data Determine Degradation Rate hplc->data

Caption: Workflow for an accelerated stability study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inaccurate or Inconsistent Analytical Results degradation Standard/Sample Degradation issue->degradation precipitation Precipitation in Solution issue->precipitation photodecomposition Light Exposure issue->photodecomposition fresh_solution Prepare Fresh Solution degradation->fresh_solution proper_storage Ensure Proper Storage (Temp. & Light) degradation->proper_storage check_solubility Verify Concentration & Solubility precipitation->check_solubility protect_light Use Amber Vials/ Protect from Light photodecomposition->protect_light fresh_solution->proper_storage

References

Chloramphenicol-d4 degradation products and interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramphenicol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart, Chloramphenicol (CAP). The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.[1][2] The deuterium atoms on the dichloroacetyl moiety are generally stable and not expected to readily exchange under typical experimental conditions.[3][4]

The major degradation products are:

  • 1-(4'-nitrophenyl)-2-amino-1,3-propanediol (AMPD): Formed via hydrolysis of the amide bond.[1] This is a common degradation product observed in stability studies of chloramphenicol eye drops, with increased formation at higher temperatures.[1]

  • p-Nitrophenol: Can be formed through further degradation.

  • Products of Nitro Group Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino-chloramphenicol.

  • Dichloroacetic acid: Results from the cleavage of the amide bond.[5]

It is important to note that the mass of the deuterated degradation products will be shifted by the number of deuterium atoms retained in the fragment.

Q2: What are the common sources of interference in this compound analysis by LC-MS/MS?

Interference in LC-MS/MS analysis of this compound can arise from several sources:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.[6][7][8] Matrix effects are a significant source of imprecision in quantitative analyses.[6]

  • Isotopic Exchange: While the deuterium labels in this compound are generally stable, there is a potential for hydrogen-deuterium exchange, especially if the labels are on exchangeable sites (e.g., -OH, -NH).[3][4][9] This can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in overestimation.

  • Cross-Contamination: Carryover from previous high-concentration samples in the autosampler or on the analytical column can lead to false-positive results in subsequent runs.

  • Interference from Degradation Products: If the degradation products are not chromatographically resolved from this compound or the parent compound, they may cause interference.

  • Interference from Isomers: Different stereoisomers of chloramphenicol may have different biological activities and can sometimes interfere with the analysis if not properly separated.

Q3: How should this compound solutions be stored to ensure stability?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Stock Solutions: Stock solutions of Chloramphenicol-d5 are reported to be stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[10] Crystalline chloramphenicol is stable for at least two years at -20°C.[11]

  • Working Solutions: Aqueous solutions of chloramphenicol are susceptible to degradation by light and should be protected from light.[12] It is recommended to not store aqueous solutions for more than one day.[11] Solutions are more stable in a pH range of 2-7.[12]

  • General Precautions: Avoid repeated freeze-thaw cycles.[10] Store solutions in tightly sealed containers to prevent solvent evaporation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. Chloramphenicol has a pKa of approximately 5.5. A mobile phase pH around 3-4 can improve peak shape.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or perform a column regeneration procedure as recommended by the manufacturer.
Secondary Interactions with Column Use a mobile phase additive like a small amount of formic acid or ammonium formate to reduce secondary interactions.

Issue 2: High Signal Variability or Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and vortexing.
Matrix Effects Implement strategies to mitigate matrix effects, such as using a more effective sample cleanup method (e.g., solid-phase extraction), diluting the sample, or using matrix-matched calibration standards.[6][7][8][13]
LC System Instability Check the LC system for leaks, ensure proper pump performance, and verify the stability of the mobile phase composition.
Instability of this compound Prepare fresh working solutions and store them under appropriate conditions (protected from light, at the correct temperature).[12]

Issue 3: Unexpected Peaks or Interferences in the Chromatogram

Possible Cause Troubleshooting Step
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Implement a more rigorous needle wash protocol in the autosampler method.
Contaminated Mobile Phase or Solvents Prepare fresh mobile phases using high-purity solvents and additives.
Degradation of this compound Analyze a freshly prepared standard to confirm the identity of the main peak. If degradation is suspected, investigate the sample handling and storage procedures.
Matrix Interference Improve the selectivity of the sample preparation method to remove interfering compounds. Optimize the chromatographic method to achieve better separation of the analyte from the interference.[13]

Issue 4: Inaccurate Quantification or Poor Recovery

Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters Optimize the MRM transitions, collision energy, and other mass spectrometer parameters for both Chloramphenicol and this compound.
Matrix-induced Ion Suppression/Enhancement Evaluate the extent of matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[13] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.[6]
Inefficient Extraction Optimize the extraction solvent, pH, and extraction time to ensure efficient recovery of the analyte from the matrix.
Degradation During Sample Processing Minimize the exposure of samples to high temperatures and light during the extraction process.

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for Chloramphenicol Analysis in Various Matrices

MatrixSample PreparationLLOQ (µg/kg)Recovery (%)Reference
ChickenAcetonitrile extraction, SPE cleanup0.3-[14]
MilkAcetonitrile precipitation and dilution<0.05-[15]
ShrimpEthyl acetate extraction0.385-102[16]
HoneyDilution with water, online extraction0.04780.9-96.0[No specific reference found]
Various Animal TissuesAcetonitrile/ethyl acetate extraction, SPE cleanup0.1-0.1592.1-107.1[17]

Table 2: Common MRM Transitions for Chloramphenicol and Chloramphenicol-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Chloramphenicol321152 (Quantifier)-22[17]
321194 (Qualifier)-18[17]
321257 (Qualifier)-[15]
Chloramphenicol-d5326157-[15]
326262-[No specific reference found]

Note: Bolded product ion is typically used for quantification.

Experimental Protocols

Protocol 1: Extraction of Chloramphenicol from Chicken Tissue

This protocol is adapted from a method for the quantification and confirmation of CAP in chicken.[14][18]

  • Sample Preparation:

    • Weigh 3 ± 0.1 g of minced chicken tissue into a 30 mL screw-capped glass tube.

    • Spike with 200 µL of Chloramphenicol-d5 internal standard solution. Let it stand for 10 minutes.

  • Extraction:

    • Add 4 mL of PBS and homogenize for 1 minute.

    • Add 1 mL of sodium chloride solution and mix for 15 seconds.

    • Add 4 mL of acetonitrile, vortex, and sonicate for 10 minutes.

    • Centrifuge at 2,200 rpm for 20 minutes.

    • Transfer the supernatant to a clean 35 mL screw-capped tube and add 10 mL of water.

    • Add 10 mL of hexane and shake gently for 30 seconds.

  • Liquid-Liquid Extraction:

    • Centrifuge the tubes at 2,200 rpm for 20 minutes and discard the upper hexane layer.

    • Add 8 mL of ethyl acetate. Mix by inversion for 1 minute and centrifuge at 2,200 rpm for 20 minutes.

    • Transfer the upper organic layer to a clean 9 mL tube and evaporate to dryness at 65 °C under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the residue in 5 mL of water.

    • Condition a C18 SPE cartridge.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness at 65 °C under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final residue in 100 µL of 50% methanol and transfer to microvials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrument and application.

  • LC System:

    • Column: ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[18]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.[18]

    • Injection Volume: 10 µL.[18]

    • Gradient: A suitable gradient to separate Chloramphenicol from matrix components.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the transitions listed in Table 2.

    • Optimization: Optimize cone voltage, collision energy, and other MS parameters to achieve maximum sensitivity.

Visualizations

Chloramphenicol_Degradation_Pathway CAP_d4 This compound Hydrolysis Hydrolysis CAP_d4->Hydrolysis Photolysis Photolysis CAP_d4->Photolysis Microbial Microbial Degradation CAP_d4->Microbial AMPD_d 1-(4'-nitrophenyl)-2-amino- 1,3-propanediol-d(x) Hydrolysis->AMPD_d Dichloroacetic_acid_d Dichloroacetic acid-d2 Hydrolysis->Dichloroacetic_acid_d p_Nitrophenol p-Nitrophenol Photolysis->p_Nitrophenol Nitro_Reduction Nitro Group Reduction Product-d(x) Microbial->Nitro_Reduction

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with This compound IS Sample->Spike Homogenize Homogenization Spike->Homogenize Extraction Extraction (LLE or SPE) Homogenize->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Peak Shape, Inaccurate Results) Check_LC Check LC System (Pump, Column, Mobile Phase) Start->Check_LC Check_MS Check MS System (Tuning, Calibration) Start->Check_MS Check_Sample_Prep Review Sample Preparation (Consistency, Recovery) Start->Check_Sample_Prep Matrix_Effects Investigate Matrix Effects Check_LC->Matrix_Effects Check_MS->Matrix_Effects Check_Standard Verify Internal Standard (Purity, Stability) Check_Sample_Prep->Check_Standard Check_Sample_Prep->Matrix_Effects Optimize_Chromatography Optimize Chromatographic Method Matrix_Effects->Optimize_Chromatography Yes Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes Use_Matrix_Matched Use Matrix-Matched Calibrators Matrix_Effects->Use_Matrix_Matched Yes Resolved Issue Resolved Matrix_Effects->Resolved No Optimize_Chromatography->Resolved Improve_Cleanup->Resolved Use_Matrix_Matched->Resolved

Caption: A logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Addressing Ion Suppression with Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when using Chloramphenicol-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guide

Ion suppression is a common matrix effect in LC-MS/MS that can lead to inaccurate and unreliable quantification.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, Chloramphenicol.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for these effects.[1][4]

Issue: Poor reproducibility and inaccurate quantification of Chloramphenicol.

This is often a primary indicator of uncorrected ion suppression. The following steps and data will help you diagnose and address this issue.

1. Assess the Matrix Effect:

The first step is to determine the extent of ion suppression in your assay. This can be done by comparing the analyte response in a neat solution versus the response in a post-extraction spiked matrix sample.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare a Neat Solution: Prepare a standard solution of Chloramphenicol and this compound in the mobile phase or a solvent compatible with your initial chromatographic conditions.

  • Prepare a Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma, urine, tissue homogenate) using your established sample preparation protocol.

  • Post-Extraction Spike: Spike the blank matrix extract with the same concentration of Chloramphenicol and this compound as the neat solution.

  • Analysis: Analyze both the neat solution and the post-extraction spiked sample via LC-MS/MS.

  • Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte in the matrix to the peak area of the analyte in the neat solution.[2] An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

Table 1: Illustrative Example of Matrix Effect Calculation

AnalytePeak Area (Neat Solution)Peak Area (Post-Extraction Spiked Plasma)Matrix Factor (MF)Ion Suppression (%)
Chloramphenicol1,200,000480,0000.4060%
This compound1,150,000460,0000.4060%

As shown in Table 1, both the analyte and the internal standard experience significant and comparable ion suppression. The use of this compound allows for the correction of this suppression, as the ratio of the analyte to the internal standard remains consistent.

2. Optimizing Sample Preparation to Reduce Matrix Effects:

If significant ion suppression is observed, optimizing your sample preparation method can help remove interfering matrix components.[1][4]

Table 2: Comparison of Sample Preparation Techniques on Recovery and Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression, %)Reference
Protein PrecipitationOften >90%Can be significant due to remaining phospholipids and other endogenous components.[2][2]
Liquid-Liquid Extraction (LLE)Variable, typically 70-90%Generally cleaner extracts than protein precipitation.[5][5]
Solid-Phase Extraction (SPE)High, often >90%Can provide the cleanest extracts, significantly reducing ion suppression.[6]

The choice of sample preparation method will depend on the complexity of the matrix and the required sensitivity of the assay.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard to correct for ion suppression?

A1: this compound is a stable isotope-labeled internal standard. It is structurally and chemically almost identical to Chloramphenicol, with the only difference being the replacement of four hydrogen atoms with deuterium. This similarity ensures that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][7] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q2: How can I visually identify the regions of ion suppression in my chromatogram?

A2: A post-column infusion experiment is the most effective way to visualize chromatographic regions where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Setup: A syringe pump is used to continuously infuse a standard solution of Chloramphenicol directly into the LC flow stream after the analytical column and before the mass spectrometer ion source.

  • Establish a Stable Baseline: With the infusion running, a stable, elevated baseline signal for Chloramphenicol is established.

  • Inject Blank Matrix Extract: A blank matrix extract (prepared using your sample preparation method) is injected onto the LC column.

  • Monitor the Signal: Any dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

G cluster_0 LC System cluster_1 Post-Column Infusion Setup cluster_2 Mass Spectrometer cluster_3 Data Acquisition LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Union T-Union Column->T_Union Column Effluent Syringe_Pump Syringe Pump (Chloramphenicol Solution) Syringe_Pump->T_Union Constant Flow MS Mass Spectrometer (Ion Source) T_Union->MS Data_System Data System MS->Data_System

Q3: Can changing my chromatographic conditions help mitigate ion suppression?

A3: Yes, optimizing chromatographic conditions can be a very effective strategy.[1] By improving the separation of Chloramphenicol from interfering matrix components, you can move the analyte peak to a region with less ion suppression.[3]

Strategies for Chromatographic Optimization:

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution times of matrix components relative to the analyte.

  • Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can change the selectivity of the separation.

  • Mobile Phase Additives: The use of different mobile phase additives can sometimes influence the ionization efficiency and reduce suppression.

G Start Ion Suppression Observed? IS_Correction Use this compound Internal Standard Start->IS_Correction Yes Validation Method Validation Start->Validation No Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) IS_Correction->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Sample_Prep->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Dilute_Sample->Validation

Q4: What level of recovery and precision should I expect when using this compound?

A4: The use of a deuterated internal standard should lead to high accuracy and precision, even in the presence of significant ion suppression.

Table 3: Typical Performance Data for Chloramphenicol Analysis with a Deuterated Internal Standard in Various Matrices

MatrixSpiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Milk0.1 - 2.096.5< 11[8]
Eggs0.1 - 1.590.8 - 108.2< 9.6[3]
Shrimp0.1 - 1.085 - 102< 9.4[7]
Honey0.19 - 1.580.9 - 96.0< 9[6]

These values demonstrate that despite potential matrix effects, the use of a suitable internal standard like this compound allows for robust and reliable quantification across a range of complex biological samples.

References

Technical Support Center: Chloramphenicol-d4 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage conditions to prevent the degradation of Chloramphenicol-d4. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] It is also crucial to keep the container tightly sealed and protected from light to prevent photochemical decomposition.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound are less stable than the solid form and require more stringent storage conditions.[1] It is recommended to prepare fresh solutions for immediate use.[1] If storage is necessary, stock solutions, typically prepared in ethanol or methanol, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to a year.[2][4] For shorter durations, refrigeration at 2°C to 8°C may be adequate.[5]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Ethanol is a commonly used solvent for preparing Chloramphenicol stock solutions, with concentrations up to 50 mg/mL being achievable.[2][6][7] For deuterated standards, methanol is also a suitable solvent.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

Chloramphenicol is most stable in aqueous solutions with a pH range of 2-7. Outside of this range, it is susceptible to hydrolysis.

Q5: Is this compound sensitive to light?

Yes, Chloramphenicol and its deuterated analog are sensitive to light.[8] Exposure to light can lead to photochemical decomposition, which may cause the solution to turn yellow and form a precipitate. Therefore, it is essential to store both solid and solution forms in light-protecting containers, such as amber vials.

Q6: Can I store aqueous solutions of this compound at room temperature?

Storing aqueous solutions of Chloramphenicol at room temperature (20-22°C) is not recommended for long periods, as significant hydrolysis can occur. One study showed that aqueous solutions stored at this temperature for 290 days lost about half of their chloramphenicol content.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow.

A yellow discoloration in your this compound solution is a likely indicator of photochemical decomposition. This is often accompanied by a decrease in pH and the formation of an orange-yellow precipitate.

  • Immediate Action: Discard the solution, as its integrity has been compromised.

  • Preventative Measures:

    • Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

    • Minimize the exposure of the solution to ambient light during experimental procedures.

Issue 2: I am seeing a loss of potency in my this compound standard.

A loss of potency can be attributed to several factors, primarily chemical degradation.

  • Potential Cause 1: Hydrolysis. If the solution is aqueous and the pH is outside the optimal range of 2-7, hydrolysis of the amide bond is a likely cause.[9]

    • Troubleshooting: Verify the pH of your solution. If you are using a buffered solution, ensure its buffering capacity has not been compromised. For future preparations, use a buffer within the recommended pH range.

  • Potential Cause 2: Improper Storage Temperature. Storing solutions at room temperature or even in the refrigerator for extended periods can lead to degradation.[8]

    • Troubleshooting: Review your storage conditions. For long-term storage of solutions, -20°C is recommended.[2] Ensure that the freezer is functioning correctly and maintaining a stable temperature.

  • Potential Cause 3: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can contribute to the degradation of the compound.

    • Troubleshooting: Aliquot your stock solution into single-use vials to avoid repeated warming and cooling of the entire stock.

Quantitative Data on Chloramphenicol Stability

The following table summarizes the stability of Chloramphenicol under various conditions. While this data is for the non-deuterated form, it serves as a valuable guide for this compound, as their chemical stability is expected to be very similar.

FormStorage TemperatureDurationSolvent/ConditionsStability Outcome
Powder -20°C3 years-Stable
Powder 4°C2 years-Stable
Aqueous Solution 20-22°C290 dayspH 2-7~50% loss due to hydrolysis
Aqueous Solution 20-22°C290 daysBorax buffered (pH 7.4)~14% loss
Aqueous Solution 115°C30 minutes-~10% loss
Stock Solution Refrigerated30 daysEthanol (stock), diluted in waterSuggested use within this period
Eye Drops 2°C - 8°C-Ophthalmic SolutionRecommended storage

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare your this compound solution for the stability study at a known concentration in the desired matrix (e.g., buffer, water).

  • Storage Conditions: Aliquot the sample solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures).

  • Time Points: At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve a vial from each storage condition.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for Chloramphenicol analysis is a mixture of water and acetonitrile or methanol, with or without a pH modifier like formic acid.

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: UV detection at 278 nm is suitable for Chloramphenicol.

    • Injection: Inject the calibration standards and the stored samples.

  • Data Analysis: Construct a calibration curve from the standards. Use the peak area of this compound in your samples to determine its concentration at each time point. The percentage of degradation can be calculated relative to the initial concentration at time zero.

Protocol 2: Spectrophotometric Determination of this compound Degradation

This is a simpler method for monitoring degradation, particularly if it involves chromophoric changes.

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., purified water) at a concentration that gives a measurable absorbance at its λmax (approximately 278 nm).

  • Initial Measurement: Immediately after preparation, measure the absorbance of the solution at 278 nm using a UV-Vis spectrophotometer. This will be your time-zero reading.

  • Storage: Store the solution under the desired conditions.

  • Periodic Measurements: At regular intervals, measure the absorbance of the solution at 278 nm.

  • Data Analysis: A decrease in absorbance over time indicates a reduction in the concentration of this compound. The percentage remaining can be calculated as (Absorbance at time t / Initial Absorbance) * 100.

Visual Guides

Chloramphenicol Degradation Pathways CAP This compound Hydrolysis Hydrolysis (Amide bond cleavage) CAP->Hydrolysis H2O, pH < 2 or > 7 Photo Photochemical Decomposition CAP->Photo Light Exposure ProdA 1-(4-nitrophenyl)-2-amino-1,3-propanediol-d4 Hydrolysis->ProdA ProdB Dichloroacetic acid Hydrolysis->ProdB ProdC Various photoproducts Photo->ProdC

Caption: Major degradation pathways of Chloramphenicol.

Troubleshooting this compound Degradation Start Unexpected Degradation Observed CheckColor Is the solution discolored (yellow)? Start->CheckColor Light Likely Photodegradation. Store in amber vials, protect from light. CheckColor->Light Yes CheckStorage Review Storage Conditions CheckColor->CheckStorage No End Problem Resolved Light->End Temp Is storage temperature correct? Solid: -20°C Solution: -20°C (long-term) CheckStorage->Temp IncorrectTemp Adjust storage temperature. Verify freezer/fridge performance. Temp->IncorrectTemp No CheckpH For aqueous solutions, is pH between 2 and 7? Temp->CheckpH Yes IncorrectTemp->End IncorrectpH Likely Hydrolysis. Use buffered solution in the correct pH range. CheckpH->IncorrectpH No CheckFreezeThaw Were there multiple freeze-thaw cycles? CheckpH->CheckFreezeThaw Yes IncorrectpH->End FreezeThaw Aliquot stock solutions into single-use vials. CheckFreezeThaw->FreezeThaw Yes CheckFreezeThaw->End No FreezeThaw->End

Caption: A workflow for troubleshooting unexpected degradation.

This compound Storage Decision Tree Start Select Storage Conditions Form What is the form of the compound? Start->Form Solid Solid (Powder) Form->Solid Solid Solution Solution Form->Solution Solution DurationSolid Intended Storage Duration? Solid->DurationSolid DurationSolution Intended Storage Duration? Solution->DurationSolution LongTermSolid > 1 year DurationSolid->LongTermSolid Long-term ShortTermSolid < 1 year DurationSolid->ShortTermSolid Short-term StoreSolidLong Store at -20°C in a tightly sealed, light-proof container. LongTermSolid->StoreSolidLong StoreSolidShort Store at 4°C in a tightly sealed, light-proof container. ShortTermSolid->StoreSolidShort LongTermSolution > 1 month DurationSolution->LongTermSolution Long-term ShortTermSolution < 1 month DurationSolution->ShortTermSolution Short-term StoreSolutionLong Aliquot and store at -20°C in light-proof containers. LongTermSolution->StoreSolutionLong StoreSolutionShort Store at 2-8°C in light-proof containers. Prepare fresh if possible. ShortTermSolution->StoreSolutionShort

Caption: A decision tree for selecting optimal storage conditions.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Chloramphenicol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different internal standards used in the quantitative analysis of chloramphenicol (CAP) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for correcting sample loss during preparation and for minimizing matrix effects and ionization variability, thereby ensuring the accuracy and reliability of results. This document summarizes performance data from various validation studies and presents detailed experimental protocols.

Comparison of Assay Performance with Different Internal Standards

The two primary types of internal standards employed in chloramphenicol assays are isotopically labeled analogs, such as Chloramphenicol-d5 (CAP-d5), and structural analogs, like meta-chloramphenicol (m-CAP). The following tables summarize the quantitative performance of LC-MS/MS methods for chloramphenicol analysis using these different internal standards, based on data from published validation reports.

Table 1: Performance Characteristics with Chloramphenicol-d5 (CAP-d5) as Internal Standard
Performance MetricHoney MatrixMilk MatrixAnimal Tissue & Other Matrices
Linearity (R²) > 0.992[1][2]> 0.995[3]> 0.99[4][5]
Recovery (%) 80.9 - 96.0%[6]-92.1 - 107.1%[4][5]
Precision (RSDr %) < 10%[7]-4.4 - 11.0%[4][5]
Within-Lab Reproducibility (RSDwR %) --4.7 - 13.6%[4][5]
Limit of Quantification (LOQ) 0.15 µg/kg[1][2]< 0.05 µg/kg[3]-
Decision Limit (CCα) 0.08 - 0.10 µg/kg[1][2][7]0.087 µg/kg[3]0.09 - 0.15 µg/kg[4][8]
Detection Capability (CCβ) 0.12 - 0.20 µg/kg[1][2][7]0.12 µg/kg[3]0.12 - 0.18 µg/kg[4][8]
Table 2: Performance Characteristics with meta-Chloramphenicol (m-CAP) as Internal Standard
Performance MetricHoney Matrix
Linearity (R²) Not explicitly stated, but method quantifies in the 0.1 ppb range[9]
Recovery (%) Not explicitly stated
Precision (RSDr %) Not explicitly stated
Within-Lab Reproducibility (RSDwR %) Not explicitly stated
Limit of Quantification (LOQ) Quantitation at 0.1 ppb (µg/kg) is possible[9]
Decision Limit (CCα) Not explicitly stated
Detection Capability (CCβ) Not explicitly stated

Note: Quantitative data for m-CAP is less comprehensively reported in the provided literature. The method is described as effective for quantitation in the 0.1 ppb range, which is comparable to the LOQs reported for methods using CAP-d5.[9] Deuterated internal standards are generally preferred as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for chloramphenicol analysis using different internal standards.

Protocol 1: Analysis of Chloramphenicol in Honey using CAP-d5 Internal Standard

This protocol is a synthesis of methodologies described in multiple validation studies.[1][2][6][7]

1. Sample Preparation and Extraction:

  • Weigh 2-5 g of honey into a 50 mL centrifuge tube.[1][6]

  • Add a known amount of CAP-d5 internal standard solution.[4][7]

  • Dissolve the honey in a small volume of purified water (e.g., 2-5 mL).[1][7]

  • Perform liquid-liquid extraction with 10 mL of ethyl acetate.[1][4] Vortex and centrifuge.

  • Collect the ethyl acetate supernatant. The extraction may be repeated to improve recovery.

  • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at approximately 40°C.[1][4]

  • Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol or mobile phase) for LC-MS/MS analysis.[13]

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.[1][4]

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like acetic acid or ammonium acetate.[1][4]

  • Flow Rate: 0.25 - 0.4 mL/min.[2][4]

  • Injection Volume: 10 - 25 µL.[4][6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3][4]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][9]

  • MRM Transitions:

    • Chloramphenicol: e.g., 321 → 152 and 321 → 194.[4][8]

    • Chloramphenicol-d5: e.g., 326 → 157.

Protocol 2: Analysis of Chloramphenicol in Honey using m-CAP Internal Standard

This protocol is based on the methodology described by the FDA.[9]

1. Sample Preparation and Extraction:

  • Weigh 10 g of honey into a 50 mL centrifuge tube.

  • Fortify with 150 µL of the m-CAP working fortification standard.

  • The specific extraction procedure is not detailed in the abstract but would typically involve liquid-liquid extraction with a solvent like ethyl acetate, similar to Protocol 1.

2. LC-MS/MS Conditions:

  • LC System: Thermo Electron TSQ Quantum triple quadrupole mass spectrometer with an electrospray interface.[9]

  • Column: Not explicitly stated, but likely a reversed-phase C18 column.

  • Mobile Phase: Not explicitly stated.

  • Ionization Mode: Negative Ion Mode.[9]

  • MRM Transitions:

    • Chloramphenicol: Four product ions are monitored for quantitation and confirmation.[9]

    • meta-Chloramphenicol: One product ion is monitored.[9]

Visualizing the Workflow

Diagrams help to clarify the sequence of steps in the analytical process.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Honey/Milk/Tissue Sample Spike Add Internal Standard (CAP-d5 or m-CAP) Sample->Spike Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Evap Evaporation to Dryness Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS Tandem MS Detection (ESI-, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Final Report Quant->Report

Caption: General workflow for chloramphenicol analysis.

Logic cluster_IS Internal Standard (IS) Choice cluster_Adv Key Advantages IS Internal Standard Deuterated Isotopically Labeled (e.g., CAP-d5) IS->Deuterated Analog Structural Analog (e.g., m-CAP) IS->Analog Deuterated_Adv Co-elution Identical chemical properties Corrects for matrix effects effectively Deuterated->Deuterated_Adv Analog_Adv Lower cost (potentially) Different retention time Analog->Analog_Adv

Caption: Internal standard selection logic.

References

A Researcher's Guide to the Accuracy and Precision of Chloramphenicol-d4 in Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical task of residue analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Chloramphenicol-d4's performance against other alternatives, supported by experimental data, to aid in making informed decisions for your analytical needs.

Chloramphenicol (CAP) is a broad-spectrum antibiotic whose use in food-producing animals is banned in many countries due to its potential adverse health effects in humans. Consequently, highly sensitive and accurate analytical methods are required to detect its residues in various food matrices. The use of an internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for matrix effects and variations during sample preparation and analysis.

The Gold Standard: Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound (CAP-d4) and Chloramphenicol-d5 (CAP-d5), are considered the gold standard for quantitative residue analysis.[1] Their chemical and physical properties are nearly identical to the target analyte, ensuring they behave similarly during extraction, cleanup, and ionization, thus providing the most effective correction for analytical variability.

Performance of this compound: A Data-Driven Overview

Numerous validation studies have demonstrated the high accuracy and precision of analytical methods employing this compound and -d5 for the determination of chloramphenicol residues in diverse and complex matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods using deuterated chloramphenicol as an internal standard across various food matrices.

Table 1: Accuracy and Precision of Methods Using Deuterated Chloramphenicol (CAP-d4/d5)

Food MatrixSpiking Level (µg/kg)Recovery (%)Precision (RSDr, %)Within-Laboratory Reproducibility (RSDwR, %)Citation
Various (20+ matrices)0.1 - 10.092.1 - 107.14.4 - 11.04.7 - 13.6[2][3]
Honey0.1592 - 10411-[1]
Honey0.3>97<10 (CV)-[4][5]
Honey0.19 - 1.580.9 - 96.0<8-[6]
Milk0.1 - 1.096.5 (mean)10.6-[7]
Poultry Meat & Beef5 - 1099 - 1110.48 - 12.48 (CV)-
Shrimp0.1 - 1.085 - 1021.6 - 9.4-[8]
Honey, Fish, Prawns0.1 - 1.085.5 - 115.61.0 - 22.5 (intra-day)-[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) with Deuterated Chloramphenicol

Food MatrixLOD (µg/kg)LOQ (µg/kg)Citation
Honey-0.15[1]
Honey-0.047[6]
Milk-0.1[7]
Poultry Meat & Beef0.160.50
Shrimp0.080.3[8]
Honey, Fish, Prawns0.02-[9]

Comparison with Alternative Internal Standards

While deuterated standards are preferred, other structurally similar compounds like Thiamphenicol (TAP) and Florfenicol (FF) have also been utilized as internal standards in some studies. However, direct comparative performance data under identical experimental conditions is limited in the reviewed literature. The primary advantage of a deuterated standard is its co-elution with the analyte, providing superior correction for matrix-induced ionization suppression or enhancement.

One study on the analysis of chloramphenicol, thiamphenicol, and florfenicol in honey used Chloramphenicol-d5 as the internal standard for all three analytes, demonstrating good recovery and precision for all compounds.[10] Another study analyzing these three compounds in animal feed also utilized CAP-d5 as the internal standard.[3] These examples highlight the utility of deuterated chloramphenicol even when analyzing related phenicol drugs.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of chloramphenicol residues using this compound as an internal standard, based on common methodologies found in the literature.[2][3][11][8][9]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., honey, milk, tissue) to ensure uniformity.

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., ethyl acetate, acetonitrile) to the sample. Vortex or shake vigorously to extract the analytes. Centrifuge to separate the organic and aqueous layers.

    • Solid-Phase Extraction (SPE): Alternatively, for cleaner extracts, pass the initial extract through an SPE cartridge (e.g., Oasis HLB) to remove interfering matrix components. Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent mixture (e.g., mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for chloramphenicol analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Chloramphenicol (CAP): Precursor ion (m/z) 321 → Product ions (m/z) 152 (quantitative) and 257 (qualitative).

      • This compound (CAP-d4): The specific transitions will depend on the deuteration pattern, but will be distinct from the native CAP. For CAP-d5, a common transition is 326 → 157.[12]

3. Quantification

  • Generate a calibration curve using matrix-matched standards containing known concentrations of chloramphenicol and a fixed concentration of this compound.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of chloramphenicol in the sample by interpolating the area ratio from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for chloramphenicol residue analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with this compound sample->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis (MRM) evaporation->lcms quant Quantification using Internal Standard Calibration lcms->quant result Final Result (µg/kg) quant->result

Experimental workflow for chloramphenicol residue analysis.

Conclusion

The extensive data from numerous validation studies strongly supports the use of this compound as an internal standard for the accurate and precise quantification of chloramphenicol residues in a wide range of food matrices. Its ability to effectively compensate for matrix effects and procedural losses makes it a superior choice over non-isotopically labeled alternatives. For laboratories aiming to achieve the highest quality data and meet stringent regulatory requirements, the implementation of this compound in their analytical methods is highly recommended.

References

A Comparative Guide to the Limit of Detection and Quantification of Chloramphenicol Using Chloramphenicol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the detection of Chloramphenicol when using the deuterated internal standard, Chloramphenicol-d4. The performance is contextualized by comparing it with other potential alternative internal standards, such as Thiamphenicol and Florfenicol. This comparison is supported by experimental data from various studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

Data Presentation: LOD & LOQ Comparison

The use of a stable isotope-labeled internal standard, such as this compound or the closely related Chloramphenicol-d5, is the gold standard for the accurate quantification of Chloramphenicol. This is due to its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis. While direct comparative studies are limited, the following tables summarize the LOD and LOQ values achieved for Chloramphenicol with a deuterated internal standard and for potential alternative standards in various food matrices.

Table 1: LOD and LOQ of Chloramphenicol using Deuterated Internal Standard (Chloramphenicol-d5)

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Honey0.0230.047[1]
Honey0.025 (ppt)0.050 (ppt)[2]
Milk< 0.050-[3]
Milk-0.12[3]
Animal Tissue-0.11[4]
Shrimp0.080.3[5]

Note: Data for Chloramphenicol-d5 is used as a proxy for this compound due to their near-identical properties.

Table 2: LOD and LOQ of Potential Alternative Internal Standards (as Analytes)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
ThiamphenicolAnimal Feed-50[6]
ThiamphenicolAnimal & Aquaculture Products0.05–0.10.2–0.3[7][8]
FlorfenicolAnimal Feed-50[6]
FlorfenicolAnimal & Aquaculture Products0.005–0.020.02–0.06[7][8]
FlorfenicolMilk12.2-[9]

While Thiamphenicol and Florfenicol are structurally related to Chloramphenicol, the data suggests that the achievable detection limits for Chloramphenicol using a deuterated internal standard are generally lower and more consistent across various matrices. This underscores the advantage of using an isotopically labeled analog as an internal standard for achieving the highest sensitivity and accuracy.

Experimental Protocols

The following are detailed methodologies for the determination of Chloramphenicol in food matrices using LC-MS/MS with a deuterated internal standard.

Experimental Protocol 1: Analysis of Chloramphenicol in Milk

This protocol is adapted from a method involving simple protein precipitation.[3]

  • Sample Preparation:

    • To 1 mL of milk, add 4 mL of acetonitrile.

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the sample to separate the supernatant.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

    • Monitoring: Selected Reaction Monitoring (SRM) is used to monitor the transitions for both Chloramphenicol and its deuterated internal standard. Common transitions for Chloramphenicol are m/z 321 -> 152 and 321 -> 257.

Experimental Protocol 2: Analysis of Chloramphenicol in Honey

This protocol is based on a liquid-liquid extraction (LLE) method.[2]

  • Sample Preparation:

    • Weigh 1 g of honey into a centrifuge tube.

    • Spike with 10 µL of Chloramphenicol-d5 internal standard solution.

    • Add 1 mL of water and vortex for one minute to dissolve the honey.

    • Add 6 mL of ethyl acetate and vortex for 10 minutes for extraction.

    • Centrifuge at 10,000 rpm for 10 minutes at 5 °C.

    • Collect the upper organic (ethyl acetate) layer.

    • Evaporate the solvent under a stream of nitrogen at 50 °C.

    • Reconstitute the residue in 1 mL of 95:5 (water:methanol) solution.

    • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before injection.

  • LC-MS/MS Analysis:

    • The LC-MS/MS conditions are similar to those described in Protocol 1, with potential adjustments to the gradient elution program to optimize separation for the honey matrix.

Mandatory Visualizations

Chloramphenicol's Mechanism of Action

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[10][11][12] It specifically targets the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[10][11][12] This bacteriostatic action stops the growth and replication of susceptible bacteria.

Chloramphenicol_Mechanism cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase_Center contains Inhibition Inhibition 50S_Subunit->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis enables Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Binds to Inhibition->Peptidyl_Transferase_Center

Caption: Mechanism of action of Chloramphenicol in inhibiting bacterial protein synthesis.

Experimental Workflow for LOD/LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in validating an analytical method. The following workflow outlines the typical process for establishing these parameters for Chloramphenicol analysis.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prepare_Standards Prepare Chloramphenicol Stock and Working Standards Spike_Matrix Spike Blank Matrix Samples at Various Low Concentrations Prepare_Standards->Spike_Matrix Prepare_IS Prepare this compound Internal Standard Solution Prepare_IS->Spike_Matrix Sample_Extraction Perform Sample Extraction (e.g., LLE or Protein Precipitation) Spike_Matrix->Sample_Extraction LCMS_Analysis Analyze Extracts by LC-MS/MS Sample_Extraction->LCMS_Analysis Generate_Curve Generate Calibration Curve LCMS_Analysis->Generate_Curve Calculate_SN Calculate Signal-to-Noise Ratio (S/N) for Low Concentration Spikes LCMS_Analysis->Calculate_SN Determine_LOD_LOQ Determine LOD (S/N ≥ 3) and LOQ (S/N ≥ 10) Calculate_SN->Determine_LOD_LOQ

Caption: A typical experimental workflow for determining the LOD and LOQ of Chloramphenicol.

References

A Researcher's Guide to Inter-laboratory Comparison of Chloramphenicol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of chloramphenicol, a broad-spectrum antibiotic banned for use in food-producing animals in many countries. The presence of its residues in food products is a significant safety concern, necessitating robust and reliable analytical methods for monitoring. This document summarizes quantitative data from various inter-laboratory comparison studies, details experimental protocols, and visualizes the analytical workflow to aid researchers in selecting and implementing the appropriate methodology.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the two most common methods for chloramphenicol analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Data is compiled from multiple inter-laboratory and single-laboratory validation studies.

Table 1: Performance of LC-MS/MS for Chloramphenicol Analysis in Various Food Matrices

Food MatrixSpiking Level (µg/kg)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)LOQ (µg/kg)LOD (µg/kg)
Shrimp[1]0.10859.4-0.30.08
Shrimp[1]0.25921.6-0.30.08
Shrimp[1]0.50853.1-0.30.08
Shrimp[1]1.01022.5-0.30.08
Cobia< Action Level-< 13< 13--
Croaker< Action Level-< 16< 16--
Honey[2]0.1, 0.2, 0.5Within 15% of 100%< 12< 18< 0.1< 0.1
Milk0.02581-1102.7-9.7-< 0.025-
Meat[3]0.01109.573.44-< 0.01-
Meat[3]0.193.021.56-< 0.01-
Meat[3]0.3103.501.44-< 0.01-

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility; LOQ: Limit of Quantification; LOD: Limit of Detection. Dashes indicate data not available in the cited sources.

Table 2: Performance of ELISA for Chloramphenicol Analysis in Various Food Matrices

Food MatrixMethodLOD (ng/g)
ShrimpEthyl Acetate Extraction & Clean-up0.02
FishEthyl Acetate Extraction & Clean-up0.02
EggsEthyl Acetate Extraction & Clean-up0.04
MeatAqueous Extraction0.3
HoneyEthyl Acetate Extraction-

LOD: Limit of Detection. Dashes indicate data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various published studies and represent common practices in the field.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol for Chloramphenicol in Shrimp[1]

1. Sample Preparation:

  • Pulverize frozen shrimp samples with dry ice to a fine powder.

2. Extraction:

  • Weigh 12.5 g of the pulverized shrimp tissue into a centrifuge tube.

  • Add 50 mL of ethyl acetate and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the ethyl acetate supernatant into an evaporation flask.

  • Repeat the extraction process with another 50 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness at 40°C under a gentle stream of nitrogen.

3. Clean-up (Liquid-Liquid Partitioning):

  • To the dried residue, add 2 mL of hexane and 2 mL of 5% aqueous NaCl solution.

  • Vortex for 30 seconds.

  • Add 10 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness.

4. Reconstitution and Analysis:

  • Reconstitute the residue in 1 mL of methanol-water (50:50, v/v).

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Inject a suitable volume (e.g., 20 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% acetic acid and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Monitoring Mode: Selected Reaction Monitoring (SRM) of precursor ion m/z 321 and product ions (e.g., m/z 152, 176, 194, 257)[4].

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Chloramphenicol in Honey[6]

1. Sample Preparation:

  • Weigh 3 g of honey into a glass vial.

  • Add 3 mL of distilled water and vortex to dissolve the honey.

2. Extraction:

  • Add 6 mL of ethyl acetate to the honey solution.

  • Mix using an overhead tube rotator for 10 minutes.

  • Centrifuge at 3000 g for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer 4 mL of the upper ethyl acetate layer to a clean vial.

  • Evaporate to dryness at 40-60°C under a gentle stream of nitrogen.

  • Add 1 mL of iso-octane/trichloromethane (2:3, v/v) and vortex thoroughly.

  • Add 1 mL of the provided 1X Sample Diluent and vortex again.

  • Centrifuge at 3000 g for 10 minutes.

4. ELISA Procedure:

  • Use the supernatant for the ELISA test.

  • Follow the specific instructions provided with the commercial ELISA kit, which typically involve:

    • Adding standards and prepared samples to the antibody-coated microtiter plate wells.

    • Adding the enzyme-conjugated chloramphenicol.

    • Incubating the plate.

    • Washing the wells to remove unbound reagents.

    • Adding a substrate solution to produce a color change.

    • Stopping the reaction and reading the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of chloramphenicol in the samples is inversely proportional to the color intensity and is determined by comparison to the standard curve.

Mandatory Visualization

The following diagrams illustrate the typical workflow for chloramphenicol analysis and the logical relationship between screening and confirmatory methods.

Chloramphenicol_Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction_cleanup Extraction & Clean-up cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Homogenization Sub_sampling Sub-sampling Sample_Receipt->Sub_sampling Spiking Internal Standard Spiking (for LC-MS/MS) Sub_sampling->Spiking Extraction Solvent Extraction (e.g., Ethyl Acetate) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Clean_up Clean-up (LLE or SPE) Evaporation->Clean_up Reconstitution Reconstitution Clean_up->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS ELISA ELISA Analysis Reconstitution->ELISA Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis ELISA->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for chloramphenicol analysis from sample preparation to reporting.

Screening_vs_Confirmatory Sample Test Sample Screening Screening Method (e.g., ELISA) Sample->Screening Negative Negative Result (Below Reporting Limit) Screening->Negative Compliant Presumptive_Positive Presumptive Positive Result Screening->Presumptive_Positive Non-compliant Confirmatory Confirmatory Method (e.g., LC-MS/MS) Presumptive_Positive->Confirmatory Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Confirmed Confirmed_Negative Confirmed Negative Confirmatory->Confirmed_Negative Not Confirmed

Caption: Logical relationship between screening and confirmatory methods for chloramphenicol analysis.

References

A Comparative Guide to Internal Standards in Chloramphenicol Testing: Exploring Alternatives to Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of chloramphenicol, a broad-spectrum antibiotic with stringent regulatory limits due to its potential toxicity, demands high accuracy and precision. The gold standard for mitigating matrix effects and ensuring reliable quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has traditionally been the use of a deuterated internal standard, typically chloramphenicol-d5. However, the cost and availability of isotopically labeled standards can be a significant consideration for many laboratories.

This guide provides a comprehensive comparison of viable alternatives to deuterated standards for chloramphenicol testing. We will explore the use of structural analogs as internal standards, as well as alternative quantification strategies such as matrix-matched calibration and the standard addition method. This guide also briefly covers immunoassay-based screening methods as a complementary approach. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their specific needs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as chloramphenicol-d5, are considered the ideal choice for quantitative mass spectrometry.[1] They share near-identical physicochemical properties with the analyte, meaning they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer source.[1] This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to high accuracy and precision.[2][3]

Experimental Protocol: LC-MS/MS with Deuterated Internal Standard

A typical workflow for chloramphenicol analysis using a deuterated internal standard involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Sample (e.g., Honey, Milk, Tissue) add_is Spike with Chloramphenicol-d5 sample->add_is extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extract cleanup Solid Phase Extraction (SPE) (Optional) extract->cleanup reconstitute Evaporate and Reconstitute cleanup->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms ratio Calculate Peak Area Ratio (Chloramphenicol / Chloramphenicol-d5) ms->ratio curve Quantify against Calibration Curve ratio->curve

Figure 1: Workflow for Chloramphenicol Analysis using a Deuterated Internal Standard.

Methodology Details:

  • Sample Preparation: A homogenized sample is spiked with a known concentration of chloramphenicol-d5.[2] The sample is then subjected to liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[2] Further cleanup using solid-phase extraction (SPE) may be performed to remove interfering matrix components.[4] The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[4]

  • LC-MS/MS Conditions: Chromatographic separation is typically achieved on a C18 reversed-phase column.[4] The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for both chloramphenicol and chloramphenicol-d5.[3][4]

  • Quantification: The concentration of chloramphenicol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of chloramphenicol and a constant concentration of the internal standard.[3]

Performance Data

The use of a deuterated internal standard consistently yields excellent performance characteristics, as demonstrated in numerous validation studies.

ParameterPerformance in Honey[2]Performance in Milk[3]Performance in Various Tissues[4]
Recovery (%) >97Not explicitly stated, but method validated92.1 - 107.1
**Linearity (R²) **>0.99>0.990.99 - 0.998
Repeatability (%CV) <10Not explicitly stated4.4 - 11.0
CCα (µg/kg) 0.080.087Varies by matrix
CCβ (µg/kg) 0.120.12Varies by matrix

CCα: Decision Limit, CCβ: Detection Capability

Alternative 1: Structural Analogs as Internal Standards

When a deuterated standard is not feasible, a structural analog of the analyte can be a suitable alternative. An ideal structural analog should have similar chemical properties to the analyte, including extraction efficiency and chromatographic retention, but be clearly distinguishable by the mass spectrometer. For chloramphenicol, compounds like meta-chloramphenicol (m-CAP), thiamphenicol, and florfenicol have been considered.

Meta-Chloramphenicol (m-CAP)

Meta-chloramphenicol is an isomer of chloramphenicol and has been successfully used as an internal standard in some methods.[5][6] It is expected to have very similar extraction and chromatographic behavior to chloramphenicol.

Experimental Protocol: The experimental workflow is largely the same as with a deuterated standard. The key difference is the use of m-CAP instead of chloramphenicol-d5. Quantification is based on the peak area ratio of chloramphenicol to m-CAP.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Sample (e.g., Shrimp, Crab) add_is Spike with meta-Chloramphenicol sample->add_is extract Extraction add_is->extract cleanup Cleanup (SPE) extract->cleanup lc LC Separation cleanup->lc ms Tandem Mass Spectrometry lc->ms ratio Calculate Peak Area Ratio (Chloramphenicol / m-CAP) ms->ratio curve Quantify against Calibration Curve ratio->curve

Figure 2: Workflow using a Structural Analog Internal Standard (m-CAP).

Performance Data: A method using m-CAP as an internal standard for the analysis of chloramphenicol in honey demonstrated the ability to quantify at the 0.1 ppb level.[5] Another method for shrimp and crab tissues also reported reliable quantification at 0.1 ppb.[6]

ParameterPerformance in Honey[5]Performance in Shrimp/Crab[6]
LOQ (µg/kg) 0.10.1
Thiamphenicol and Florfenicol

Thiamphenicol and florfenicol are also structurally related to chloramphenicol and have been used in multi-residue methods that include chloramphenicol.[1] However, their chromatographic and ionization behavior may not be as closely matched to chloramphenicol as a deuterated standard or m-CAP, which could lead to less effective compensation for matrix effects.

Considerations: When using structural analogs, it is crucial to validate the method thoroughly for each matrix type to ensure that the analog effectively tracks the behavior of chloramphenicol throughout the analytical process.

Alternative 2: Methods Without Internal Standards

In some cases, validated methods for chloramphenicol analysis can be performed without an internal standard.[7] These methods typically rely on other strategies to ensure accuracy, such as matrix-matched calibration or the standard addition method.

Matrix-Matched Calibration

This approach involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement.[8][9]

Experimental Protocol:

  • Prepare a blank matrix extract by subjecting a sample known to be free of chloramphenicol to the entire sample preparation procedure.

  • Spike this blank extract with known concentrations of a chloramphenicol standard solution to create the calibration curve.

  • Prepare the unknown samples using the same extraction procedure.

  • Quantify the chloramphenicol in the samples by comparing their peak areas to the matrix-matched calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Unknown Sample extract_sample Extract Sample sample->extract_sample blank Blank Matrix Sample extract_blank Extract Blank blank->extract_blank lcms Analyze Spiked Blank Extracts and Sample Extracts extract_sample->lcms spike_blank Spike Blank Extract with Standards extract_blank->spike_blank spike_blank->lcms curve Construct Matrix-Matched Calibration Curve lcms->curve quantify Quantify Sample against Curve curve->quantify

Figure 3: Workflow for Matrix-Matched Calibration.

Performance Data:

ParameterPerformance in Meat[9]Performance in Meat[8]
Recovery (%) 85 - 120Not explicitly stated
**Linearity (R²) **>0.990.999
Repeatability (%CV) < 5Not explicitly stated
LOD (µg/kg) Not explicitly stated0.16
LOQ (µg/kg) 0.010.50
Standard Addition Method

The standard addition method is another powerful technique to correct for matrix effects without using an internal standard. This method involves adding known amounts of the analyte to aliquots of the sample and measuring the response. The concentration of the analyte in the original sample is then determined by extrapolation.[10]

Experimental Protocol:

  • Divide the sample extract into several equal aliquots.

  • Leave one aliquot as is, and spike the remaining aliquots with increasing, known concentrations of a chloramphenicol standard.

  • Analyze all aliquots by LC-MS/MS and measure the peak area of chloramphenicol in each.

  • Plot the peak area versus the concentration of the added standard.

  • The absolute value of the x-intercept of the resulting linear regression line corresponds to the concentration of chloramphenicol in the original, unspiked sample.

Performance Data: A study on the analysis of chloramphenicol in shrimp using a spectrophotometric method based on diazotization with standard addition reported recovery rates between 87.41% and 107.73%.[10] The LOD and LOQ were 0.19 mg/L and 0.64 mg/L, respectively.[10]

Alternative 3: Immunoassays (ELISA) for Screening

Enzyme-linked immunosorbent assays (ELISA) are a valuable tool for the rapid screening of a large number of samples for the presence of chloramphenicol.[11] These methods are based on the specific binding of antibodies to chloramphenicol. While ELISA methods are generally not as accurate or precise as chromatographic methods for quantification, they are cost-effective and high-throughput, making them ideal for initial screening. Positive results from an ELISA screen should always be confirmed by a more robust method like LC-MS/MS.[11]

Comparison Summary

MethodPrincipleAdvantagesDisadvantages
Deuterated Internal Standard Co-elution and co-ionization with analyte for effective matrix effect compensation.[1]Highest accuracy and precision; considered the "gold standard".[2]High cost and potential for limited availability.
Structural Analog Internal Standard Similar chemical properties to the analyte for matrix effect compensation.[5][6]More cost-effective than deuterated standards.May not perfectly mimic analyte behavior in all matrices; requires thorough validation.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix to mimic the sample environment.[8][9]No internal standard cost; can be very accurate if the blank matrix is representative.Requires a true blank matrix which may be difficult to obtain; matrix variability can affect accuracy.
Standard Addition Method Known amounts of analyte are added to the sample to create a calibration curve within the sample matrix.[10]Effectively corrects for matrix effects specific to each sample.More laborious and time-consuming as multiple analyses are required for each sample.
ELISA Antibody-based detection of the analyte.[11]High-throughput, cost-effective, and rapid for screening large numbers of samples.Prone to false positives/negatives; not as accurate or precise for quantification; requires confirmation.

Conclusion

While deuterated internal standards remain the benchmark for high-accuracy quantitative analysis of chloramphenicol, several viable alternatives exist for laboratories where cost or availability is a concern. Structural analogs, particularly meta-chloramphenicol, can provide reliable results with careful validation. For methods without an internal standard, both matrix-matched calibration and the standard addition method are powerful techniques to overcome matrix effects and achieve accurate quantification. The choice of the most appropriate method will depend on the specific application, the required level of accuracy and precision, sample throughput needs, and budgetary constraints. For high-volume screening, ELISA offers a rapid and cost-effective initial step, with positive findings being confirmed by a quantitative chromatographic method. Researchers and analytical scientists should carefully consider the advantages and limitations of each approach to ensure the generation of reliable and defensible data in the analysis of chloramphenicol.

References

Safety Operating Guide

Personal protective equipment for handling Chloramphenicol-d4

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Chloramphenicol-d4. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

This compound, a deuterated form of Chloramphenicol, should be handled with the same precautions as its parent compound, which is classified as a hazardous substance. Chloramphenicol is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It can also cause serious eye damage and may have adverse effects on blood-forming organs.[1][2][3] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. All personnel handling this compound must use the following PPE.

PPE ComponentSpecificationPurpose
Gloves Double gloving with nitrile or chloroprene gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05 compliant).[4][5]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Eye Protection ANSI-approved safety glasses with side shields or goggles. A full-face shield is required when there is a risk of splashing.[6][7]Protects eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder form outside of a certified chemical fume hood.[8]Prevents inhalation of airborne particles.
Lab Coat A disposable, fluid-resistant gown or a dedicated lab coat that is laundered separately.[8]Protects skin and clothing from contamination.
Shoe Covers Disposable shoe covers should be worn in areas where this compound is handled.[6]Prevents the spread of contamination outside the work area.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9] The work surface should be covered with absorbent, disposable bench paper.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[2][7] A spill kit specifically for cytotoxic drugs should also be available.[8]

2. Weighing and Reconstitution:

  • Weighing: Weigh the powdered compound on a tared weigh boat inside the chemical fume hood. Use anti-static tools to minimize aerosolization.

  • Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing. Cap the container tightly and vortex or sonicate until fully dissolved.

3. Experimental Use:

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols (e.g., "Cytotoxic," "Carcinogen").

  • Transport: When moving solutions of this compound, use a secondary, shatterproof container.

  • Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands that have handled the compound. Change gloves immediately if they become contaminated.

4. Decontamination:

  • Work Surfaces: After each use, decontaminate all surfaces within the fume hood with a suitable cleaning agent (e.g., soap and water), followed by a rinse with 70% ethanol.[7]

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using the same procedure.

Disposal Plan

This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, bench paper, weigh boats, and pipette tips, into a designated, clearly labeled hazardous waste container with a purple lid, indicating cytotoxic waste.[10][11]

    • This container should be kept sealed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

    • Do not dispose of liquid waste down the drain.[12] Chloramphenicol is not effectively destroyed by standard wastewater treatment and can harm aquatic life.[12]

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated cytotoxic sharps container with a purple lid.[10]

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[7] Proper disposal often requires incineration at a licensed facility.[12]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh/Reconstitute B->C D Experimental Use C->D E Decontaminate Surfaces D->E F Segregate Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.